N-(quinolin-8-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGICLPNGPGZANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356886 | |
| Record name | N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33757-48-1 | |
| Record name | N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of N-(quinolin-8-yl)benzenesulfonamides in NF-κB Pathway Inhibition
Abstract
The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, playing a critical role in immunity, cell survival, and proliferation.[1][2] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers, making it a highly sought-after therapeutic target.[1][2] This guide provides a comprehensive technical overview of a promising class of small molecule inhibitors: N-(quinolin-8-yl)benzenesulfonamides. We will delve into the intricacies of the NF-κB pathway, the discovery of these inhibitors, their mechanism of action, and the essential methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for therapeutic innovation.
The NF-κB Signaling Cascade: A Central Regulator of Cellular Homeostasis
First identified in 1986, the NF-κB family of transcription factors comprises five members: p65 (RelA), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2).[1] These proteins form various homo- and heterodimers that regulate the transcription of over 400 genes involved in diverse physiological processes.[1] In most resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs).[1][3]
The Canonical NF-κB Pathway
The canonical pathway is the most common route of NF-κB activation, typically initiated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1).[4] This cascade converges on the activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). IKKβ-mediated phosphorylation of IκBα at specific serine residues marks it for polyubiquitination and subsequent degradation by the 26S proteasome.[1] This degradation liberates the NF-κB dimer (most commonly the p65/p50 heterodimer), unmasking its nuclear localization sequence (NLS).[1] The active NF-κB dimer then translocates to the nucleus, binds to specific κB sites in the promoter and enhancer regions of target genes, and initiates their transcription.[1][3]
N-(quinolin-8-yl)benzenesulfonamides: A Novel Class of NF-κB Inhibitors
The N-(quinolin-8-yl)benzenesulfonamide scaffold emerged from two independent high-throughput screening campaigns conducted by the NIH Molecular Libraries Initiative.[1][5] These screens, despite utilizing different cell lines and assay technologies, both identified this core structure as a potent down-regulator of NF-κB activity.[1] Subsequent analogue synthesis and confirmation in secondary assays solidified the potential of this chemical series, with some compounds exhibiting potencies in the sub-micromolar range (as low as 0.6 µM) in cell-based assays.[1][5][6][7]
Mechanism of Action: Stabilization of the Cytoplasmic NF-κB Complex
Unlike inhibitors that target upstream kinases like IKK or the proteasome, evidence suggests that N-(quinolin-8-yl)benzenesulfonamides act further down the cascade. The primary mechanism appears to be the prevention of NF-κB translocation to the nucleus.[6] More specifically, studies suggest that these compounds may directly bind to IκBα, a key component of the inactive cytoplasmic NF-κB trimer (IκBα/p50/p65).[6] This binding is thought to stabilize the entire complex, effectively sequestering NF-κB in the cytoplasm even in the presence of upstream activating signals.[6] By preventing the release and nuclear translocation of NF-κB, these compounds inhibit the transcription of its target genes.[6]
Therapeutic Potential
The constitutive activation of the NF-κB pathway is a known driver in several cancers, particularly certain types of lymphomas like the activated B-cell subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[1] In these cancers, malignant cells are dependent on continuous NF-κB activity for their survival and proliferation.[1][6] Therefore, inhibitors like N-(quinolin-8-yl)benzenesulfonamides, which can effectively shut down this pathway, represent a promising therapeutic strategy.[1][6] Indeed, analogues from this series have demonstrated potent cytotoxic activity in DLBCL cell lines and efficacy in mouse models of aggressive lymphomas.[6] Beyond oncology, given NF-κB's central role in inflammation, these compounds hold potential for treating a wide range of inflammatory and autoimmune diseases.[1][3]
Methodologies for Evaluation
A robust and multi-faceted approach is required to characterize the activity of N-(quinolin-8-yl)benzenesulfonamides. This involves chemical synthesis followed by a cascade of cellular and biochemical assays to determine potency, confirm the mechanism of action, and assess specificity.
General Synthesis Route
The synthesis of N-(quinolin-8-yl)benzenesulfonamides is typically straightforward. A common method involves the reaction of a substituted benzenesulfonyl chloride with 8-aminoquinoline in the presence of a base like pyridine.[8] This modular approach allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies.[6]
Key Experimental Protocols
A well-defined experimental workflow is crucial for the systematic evaluation of these inhibitors.
Protocol 3.2.1: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Line: Utilize a stable cell line, such as HEK293, engineered to express a luciferase reporter gene under the control of NF-κB response elements.[9][10]
-
Plating: Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the N-(quinolin-8-yl)benzenesulfonamide compounds or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNFα (e.g., 10 ng/mL) to all wells except the unstimulated control.[9][11]
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System) which lyses the cells and provides the substrate for the luciferase enzyme.[10]
-
Data Acquisition: Measure the luminescence signal using a microplate luminometer.
-
Analysis: Normalize the luminescence values to a cell viability assay performed in parallel (e.g., CellTiter-Glo®) to control for cytotoxicity.[9] Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3.2.2: NF-κB (p65) Translocation Assay by High-Content Imaging
This image-based assay directly visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.[12]
-
Cell Plating: Seed cells (e.g., HeLa or A549) in a 96- or 384-well imaging plate.
-
Treatment and Stimulation: As described in Protocol 3.2.1, pre-treat cells with inhibitor compounds followed by stimulation with TNFα. A shorter incubation period (e.g., 30-60 minutes) is typically sufficient for translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with a DNA dye like Hoechst 33342 or DAPI.[12]
-
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.[12] Quantify the mean fluorescence intensity of the p65 antibody stain in both compartments for each cell.
-
Data Analysis: Calculate a nuclear-to-cytoplasmic intensity ratio or a difference score.[12] A potent inhibitor will prevent the increase in this ratio upon stimulation.
Protocol 3.2.3: IκBα Degradation Assay by Western Blot
This assay confirms the mechanism by assessing the phosphorylation and stability of IκBα.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the inhibitor for 1 hour, then stimulate with TNFα for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe with primary antibodies against phosphorylated-IκBα (p-IκBα), total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An effective inhibitor that stabilizes the IκBα complex will prevent the TNFα-induced increase in p-IκBα and the subsequent decrease in total IκBα levels.[13]
Data Presentation
Quantitative data from dose-response experiments should be summarized for clear comparison of compound potencies.
| Compound ID | Scaffold Modification | NF-κB Reporter IC50 (µM) | p65 Translocation IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Lead Cmpd 1 | Unsubstituted | 1.2 | 1.5 | > 50 | > 41.7 |
| Analogue A | 4-Fluoro on Benzene | 0.6[1] | 0.8 | > 50 | > 83.3 |
| Analogue B | 3-Methoxy on Benzene | 5.8 | 6.2 | > 50 | > 8.6 |
| Analogue C | 2-Chloro on Quinoline | 15.2 | 18.1 | 35 | 2.3 |
| Control | IKK Inhibitor (IMD-0354) | 0.3 | 0.4 | 25 | 83.3 |
Table 1: Example data summary for a series of N-(quinolin-8-yl)benzenesulfonamide analogues. IC50 and CC50 values are hypothetical but representative.
Conclusion and Future Directions
The N-(quinolin-8-yl)benzenesulfonamide scaffold represents a validated and compelling starting point for the development of novel NF-κB pathway inhibitors. Their distinct mechanism of action, which involves the stabilization of the cytoplasmic IκBα/NF-κB complex, offers a potential advantage over inhibitors targeting more upstream components of the pathway, which might have broader off-target effects. The straightforward chemistry allows for extensive exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties.
Future work should focus on elucidating the precise binding site on the IκBα protein or the complex, which could be achieved through techniques like photo-affinity labeling, hydrogen-deuterium exchange mass spectrometry (HDX-MS), or co-crystallization studies. Further optimization of the scaffold is necessary to improve drug-like properties for in vivo applications. As our understanding of the nuanced roles of different NF-κB dimers in various disease states grows, developing inhibitors with specificity for particular NF-κB complexes may also become a viable and highly desirable goal. The continued investigation of N-(quinolin-8-yl)benzenesulfonamides holds significant promise for delivering new therapeutic agents for a host of debilitating inflammatory diseases and cancers.
References
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Xie Y, Deng S, Thomas CJ, et al. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Bioorg Med Chem Lett. 2008;18(1):329-335. [Link]
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Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ResearchGate. [Link]
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Xie Y, Deng S, Thomas CJ, et al. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Institut Pasteur. [Link]
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Schönthal AH. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents. Molecules. 2017;22(1):137. [Link]
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Dey A, Wong ET, Cheok CF. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Cancers (Basel). 2020;12(7):1949. [Link]
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Chen M, Huang J, Zhu Z. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods Mol Biol. 2012;915:127-142. [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]
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Xie Y, Deng S, Thomas CJ, et al. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Bioorg Med Chem Lett. 2008;18(1):329-35. [Link]
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O'Dea E, Barken D, Peralta RQ, Tran K, Hoffmann A. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. bioRxiv. 2018. [Link]
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In vitro benchmarking of NF-κB inhibitors. PMC. [Link]
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Oeckinghaus A, Ghosh S. Monitoring the Levels of Cellular NF-κB Activation States. Methods Mol Biol. 2011;675:1-25. [Link]
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NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). BPS Bioscience. [Link]
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A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]
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Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]
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NF-kappa B (NF-kB) Activation Assay Kit. antibodies-online.com. [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. [Link]
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The Discovery of N-(quinolin-8-yl)benzamide Derivatives as Potent Anti-Inflammatory Agents
An In-Depth Technical Guide
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases, creating a significant unmet medical need for novel therapeutics. This guide provides a comprehensive overview of the discovery and preclinical development of a promising class of anti-inflammatory compounds: N-(quinolin-8-yl)benzamide derivatives. We will explore the strategic rationale for selecting this chemical scaffold, detail the synthetic methodologies and structure-activity relationship (SAR) studies that guided lead optimization, and elucidate the primary mechanism of action involving the inhibition of the NF-κB signaling pathway and Cyclooxygenase-2 (COX-2). This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the continued development of this important class of molecules.
Introduction: The Rationale for a New Class of Anti-Inflammatories
The landscape of anti-inflammatory drug discovery has been dominated by agents that target prostaglandin biosynthesis, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] While effective, traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 are associated with significant gastrointestinal side effects, whereas selective COX-2 inhibitors (coxibs) have raised cardiovascular safety concerns.[1] This highlights the need for novel agents that can modulate the inflammatory response through different or multiple mechanisms, potentially offering improved safety and efficacy.
The transcription factor Nuclear Factor-kappa B (NF-κB) has emerged as a pivotal regulator of the inflammatory process.[2][3] It controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[3][4] Therefore, small molecules that inhibit the NF-κB signaling pathway represent a highly attractive therapeutic strategy for a multitude of inflammatory diseases.[4][5]
The this compound scaffold was identified as a promising starting point for developing such inhibitors. The quinoline nucleus is a well-established pharmacophore in medicinal chemistry with known anti-inflammatory properties.[6] The benzamide portion offers a versatile site for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide chronicles the journey from initial concept to a validated preclinical lead series.
The Drug Discovery and Development Workflow
The process of identifying and validating these novel derivatives follows a structured, multi-stage workflow. This iterative process ensures that only the most promising compounds, with a clear mechanism and demonstrated in vivo activity, advance toward clinical development.
Caption: High-level workflow for the discovery and validation of anti-inflammatory drug candidates.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives is typically achieved through a straightforward amide coupling reaction. This allows for extensive exploration of the chemical space by varying substituents on both the benzoyl and quinoline rings.
General Synthetic Protocol: Amide Coupling
This protocol describes a representative synthesis of an this compound derivative from a substituted benzoic acid and 8-aminoquinoline.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
8-Aminoquinoline (1.0 eq)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography system with silica gel)
Step-by-Step Procedure:
-
Acid Chloride Formation (if using SOCl₂): a. In a round-bottom flask under an inert atmosphere (N₂), dissolve the substituted benzoic acid in a minimal amount of anhydrous DCM. b. Add a catalytic amount of DMF. c. Slowly add thionyl chloride (1.1 eq) to the solution at 0°C. d. Allow the reaction to warm to room temperature and stir for 2-4 hours until the conversion to the acid chloride is complete (monitor by TLC). e. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: a. In a separate flask, dissolve 8-aminoquinoline (1.0 eq) and the base (e.g., TEA) in anhydrous DCM. b. Cool the solution to 0°C. c. Re-dissolve the crude acid chloride from step 1e in anhydrous DCM and add it dropwise to the 8-aminoquinoline solution. d. Allow the reaction to stir at room temperature for 6-12 hours. (Alternative using HATU: Combine benzoic acid, 8-aminoquinoline, HATU, and DIPEA in DMF and stir at room temperature).
-
Work-up and Purification: a. Quench the reaction with water and transfer the mixture to a separatory funnel. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound derivative.
-
Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold revealed key structural features essential for potent anti-inflammatory activity. SAR studies often focus on inhibiting a specific target, such as COX-2.[8][9] The quinoline core itself has been identified as a valuable template for developing selective COX-2 inhibitors.[8]
Key Findings:
-
Benzoyl Ring Substituents: The electronic nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as a methylsulfonyl (SO₂CH₃) moiety at the para-position, are often associated with enhanced COX-2 inhibitory potency and selectivity.[8] This feature is a hallmark of many selective COX-2 inhibitors.
-
Quinoline Ring Substituents: Modifications on the quinoline ring can modulate physical properties like solubility and cell permeability, as well as target engagement. Small alkyl or halogen substituents can be explored to improve the overall profile.
-
Central Amide Linker: The amide bond is generally considered crucial for maintaining the correct orientation of the two aromatic systems for optimal binding to the target protein.
The following table summarizes hypothetical data for a series of synthesized compounds, illustrating the impact of SAR on COX-2 inhibition and in vivo efficacy.
| Compound ID | Benzoyl Ring Substituent (R) | COX-2 IC₅₀ (µM) | % Inhibition of Paw Edema @ 20 mg/kg |
| REF-01 | H | 15.2 | 18% |
| LEAD-01 | 4-SO₂CH₃ | 0.08 | 65% |
| LEAD-02 | 4-Cl | 2.5 | 42% |
| LEAD-03 | 4-OCH₃ | 5.1 | 35% |
| Celecoxib | (Positive Control) | 0.06 | 70% |
Data is representative and for illustrative purposes.
Mechanism of Action: Dual Inhibition of NF-κB and COX-2
While initial screening may focus on a single target like COX-2, deeper mechanistic studies have revealed that many potent benzamide derivatives exert their anti-inflammatory effects through a dual mechanism. They not only inhibit the COX-2 enzyme directly but also suppress its expression by targeting the upstream NF-κB signaling pathway.[2][10][11]
The NF-κB pathway is a cornerstone of the inflammatory response.[3][12] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and drives the transcription of hundreds of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[3][4]
This compound derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of these key inflammatory mediators.[2][11]
Caption: The NF-κB signaling pathway and the proposed point of intervention for this compound derivatives.
Preclinical In Vivo Evaluation
A critical step in validating a new anti-inflammatory agent is to demonstrate its efficacy in a relevant animal model. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for evaluating acute inflammation.[13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a standardized method for assessing the in vivo anti-inflammatory activity of test compounds.[15][16]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Animals are acclimatized for at least one week before the experiment.
-
Animals are fasted overnight before the experiment but allowed free access to water.
Materials:
-
Test Compound (this compound derivative)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)
-
Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile 0.9% saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
27-gauge needles and syringes
Step-by-Step Procedure:
-
Group Allocation: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Indomethacin)
-
Group 3-n: Test Compound Groups (e.g., 10, 20, 40 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage. The volume is typically 5-10 mL/kg.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group. c. Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The discovery of this compound derivatives represents a significant advancement in the search for novel anti-inflammatory agents. The strategic combination of a known pharmacophore with versatile chemistry has led to the identification of potent lead compounds. Their dual mechanism of action—inhibiting both the COX-2 enzyme and the master inflammatory regulator NF-κB—presents a compelling therapeutic rationale that could translate into improved efficacy and a better safety profile compared to existing drugs.
The work detailed in this guide provides a solid foundation for further development. Future efforts will focus on:
-
Advanced Preclinical Profiling: Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to establish a clear dose-response relationship and dosing schedule.
-
Safety and Toxicology: In-depth toxicology studies in multiple species to identify any potential liabilities before human trials.
-
Biomarker Development: Identifying relevant biomarkers to track drug activity and patient response in future clinical trials.
The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, the robust science, clear mechanism of action, and demonstrated in vivo efficacy of the this compound series make it a highly promising candidate for addressing the global burden of chronic inflammatory diseases.
References
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. Available at: [Link]
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Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed. Available at: [Link]
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Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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The scope of N‐(quinolin‐8‐yl)benzamide derivatives.[a]. (n.d.). ResearchGate. Available at: [Link]
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N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (n.d.). Semantic Scholar. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. (n.d.). PubMed. Available at: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Available at: [Link]
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Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. (2022). Semantic Scholar. Available at: [Link]
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Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. (n.d.). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: A Modern Approach to the Synthesis of N-(quinolin-8-yl)benzamide via Palladium Catalysis
Introduction
N-(quinolin-8-yl)benzamide is a cornerstone of modern synthetic organic chemistry, primarily recognized for its role as a highly effective bidentate directing group in transition metal-catalyzed C-H bond functionalization.[1][2][3] Its ability to chelate to a metal center, positioning it for the selective activation of otherwise inert C-H bonds, has unlocked novel synthetic pathways for the construction of complex molecules.[1][2][3] While the utility of this compound in C-H activation is extensively documented, its synthesis is often presumed. This document provides a detailed protocol for a palladium-catalyzed approach to the synthesis of this compound, offering a contemporary and efficient alternative to traditional amide bond-forming reactions. This method leverages the principles of palladium-catalyzed cross-coupling to directly forge the N-C(O) bond between 8-aminoquinoline and benzoic acid.
The protocol herein is designed for researchers, scientists, and drug development professionals who seek a reliable and mechanistically grounded method for preparing this pivotal synthetic building block. By understanding the causality behind the experimental choices, researchers can not only replicate this synthesis but also adapt it to a broader range of substrates.
Reaction Principle: Palladium-Catalyzed Amidation
The synthesis of this compound is achieved through a palladium-catalyzed amidation reaction between 8-aminoquinoline and benzoic acid. This transformation is analogous in principle to the well-established Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[4][5] The catalytic cycle, in this context, is adapted for the formation of an amide bond from a carboxylic acid. A key feature of this protocol is the in situ activation of the carboxylic acid, which facilitates its entry into the palladium catalytic cycle.
The proposed mechanism involves several key steps:
-
Activation of Benzoic Acid: Benzoic acid is first activated by an anhydride, such as pivalic anhydride (Piv₂O), to form a mixed anhydride. This species is more susceptible to oxidative addition to the palladium center than the free carboxylic acid.
-
Formation of the Active Pd(0) Catalyst: The palladium(II) precatalyst, palladium acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C(acyl)-O bond of the mixed anhydride, forming an acyl-palladium(II) intermediate.
-
Amine Coordination and Deprotonation: 8-aminoquinoline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The final step is the reductive elimination of the acyl and amido ligands, which forms the desired this compound product and regenerates the Pd(0) catalyst.
This catalytic approach offers several advantages, including typically mild reaction conditions and good functional group tolerance.
Catalytic Cycle for Palladium-Catalyzed Amidation
Caption: Proposed catalytic cycle for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 8-aminoquinoline and benzoic acid using a palladium catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Aminoquinoline | ≥98% | e.g., Sigma-Aldrich | |
| Benzoic Acid | ≥99.5% | e.g., Sigma-Aldrich | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | e.g., Strem Chemicals | |
| Tris(2-furyl)phosphine (TFP) | 97% | e.g., Sigma-Aldrich | Ligand |
| Pivalic Anhydride (Piv₂O) | 97% | e.g., Sigma-Aldrich | Activating Agent |
| Potassium Carbonate (K₂CO₃) | ≥99% | e.g., Fisher Scientific | Base, dried before use |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent |
| Ethyl Acetate | ACS Grade | e.g., VWR | For workup and chromatography |
| Hexanes | ACS Grade | e.g., VWR | For chromatography |
| Saturated aq. NaHCO₃ | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous MgSO₄ | e.g., Sigma-Aldrich | For drying | |
| Oven-dried glassware | Schlenk flask, condenser, etc. | ||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere setup | Nitrogen or Argon |
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 8-aminoquinoline (1.0 mmol, 144.2 mg), benzoic acid (1.2 mmol, 146.5 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), tris(2-furyl)phosphine (0.1 mmol, 23.2 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Seal the flask with a rubber septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) via syringe.
-
Finally, add pivalic anhydride (1.5 mmol, 279.4 mg, ~0.3 mL) via syringe.
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization Data (Representative)
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | 103-105 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.55 (s, 1H), 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.85 (dd, J = 7.3, 1.3 Hz, 1H), 8.20 (dd, J = 8.3, 1.7 Hz, 1H), 8.10 (d, J = 7.3 Hz, 2H), 7.65 – 7.50 (m, 5H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.8, 148.4, 139.1, 138.2, 136.4, 134.9, 131.8, 129.9, 128.8, 128.0, 127.4, 121.8, 121.7, 116.6 |
| HRMS (ESI) | m/z calculated for C₁₆H₁₂N₂O [M+H]⁺: 249.1022, found: 249.1025 |
Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed synthesis of this compound.
Discussion
The presented protocol offers a robust and reproducible method for the synthesis of this compound. The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the reaction. Tris(2-furyl)phosphine is an electron-rich and sterically accessible ligand that has shown efficacy in related amidation reactions.
Optimization Potential:
-
Ligand Screening: While TFP is effective, other electron-rich phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos), could be screened to potentially improve yields or lower reaction temperatures.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Alternative bases like Cs₂CO₃ and other anhydrous, high-boiling point solvents such as dioxane or xylenes could be explored.
-
Activating Agent: Pivalic anhydride is a common choice for in-situ activation. Other anhydrides or chloroformates could also be investigated for their ability to facilitate the oxidative addition step.
Troubleshooting:
-
Low Yield: Incomplete reaction or low yields may be due to insufficient exclusion of air and moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas. The quality of the palladium catalyst and ligand is also crucial.
-
Side Product Formation: The formation of side products could arise from competing reactions. Analysis of the crude reaction mixture by LC-MS can help identify these byproducts and guide optimization efforts. For instance, homo-coupling of benzoic acid could be suppressed by adjusting the ligand-to-metal ratio.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the palladium-catalyzed synthesis of this compound. By leveraging the principles of modern cross-coupling chemistry, this method offers an efficient and reliable route to a key building block in contemporary organic synthesis. The detailed explanation of the reaction principle, step-by-step procedure, and troubleshooting guide are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs.
References
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Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]
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Shabashov, D.; Daugulis, O. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. J. Am. Chem. Soc.2010 , 132 (11), 3965–3972. [Link]
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Zaitsev, V. G.; Shabashov, D.; Daugulis, O. Highly Regioselective Arylation of C−H Bonds Using a Bidentate Directing Group. J. Am. Chem. Soc.2005 , 127 (38), 13154–13155. [Link]
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Li, Z.; Liu, L.; Xu, K.; Huang, T.; Li, X.; Song, B.; Chen, T. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Org. Lett.2020 , 22 (14), 5517–5521. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amide α-Arylation: A Personal Account. Angew. Chem. Int. Ed.2016 , 55 (38), 11110-11124. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
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Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalysed C–N and C–O bond-forming reactions. Adv. Synth. Catal.2006 , 348 (15), 23-39. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amidation. Angew. Chem. Int. Ed.2008 , 47 (34), 6338-6361. [Link]
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Lundgren, R. J.; Stradiotto, M. A General and Efficient Method for the Palladium-Catalyzed Amidation of Aryl Chlorides. Angew. Chem. Int. Ed.2010 , 49 (49), 9322-9324. [Link]
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Allen, C. L.; Williams, J. M. J. Metal-catalysed approaches to amide bond formation. Chem. Soc. Rev.2011 , 40 (7), 3405-3415. [Link]
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Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 1-32. [Link]
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Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Chelucci, G. Palladium-catalysed C–N bond formation. Coord. Chem. Rev.2005 , 249 (13-14), 1383-1469. [Link]
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Fors, B. P.; Buchwald, S. L. A general and efficient palladium-catalyzed amidation of aryl chlorides. J. Am. Chem. Soc.2009 , 131 (36), 12898–12899. [Link]
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Yin, J.; Buchwald, S. L. Palladium-catalyzed amidation of aryl halides and sulfonates. J. Am. Chem. Soc.2002 , 124 (21), 6043–6048. [Link]
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Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the palladium-catalyzed amidation of aryl halides. Angew. Chem. Int. Ed.2008 , 47 (26), 4849-4852. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Application Notes & Protocols: Leveraging N-(quinolin-8-yl)benzamide for Precision C-H Activation in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative of C-H Activation and the Role of the 8-Aminoquinoline Directing Group
The direct functionalization of otherwise inert C-H bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to creating complex molecules.[1] This method circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. At the heart of this strategy lies the concept of a directing group, a molecular scaffold that positions a metal catalyst in close proximity to a specific C-H bond, ensuring high levels of regio- and stereoselectivity.
Among the myriad of directing groups, the 8-aminoquinoline (AQ) moiety, particularly when incorporated as N-(quinolin-8-yl)benzamide, has emerged as a powerhouse.[2][3] Its bidentate N,N-chelation to the metal center forms a stable five-membered metallacycle, a thermodynamically favorable arrangement that facilitates the activation of a proximal C-H bond. This robust coordination is effective across a wide spectrum of transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, enabling a diverse array of C-H functionalization reactions such as arylation, alkylation, olefination, and amination.[4][5][6][7][8]
The this compound framework is not merely a passive anchor; its electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of the catalytic process. Furthermore, the amide bond, while robust enough to withstand various reaction conditions, can be cleaved post-functionalization to reveal a valuable carboxylic acid or other derivatives, making the AQ moiety a traceless auxiliary in the overall synthetic scheme.[9][10][11]
Mechanistic Underpinnings: A Look into the Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing C-H activation reactions. While the specifics can vary depending on the metal and coupling partners, a generalized mechanism for a palladium-catalyzed C-H arylation using this compound as the directing group is illustrated below.
Figure 1: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
The cycle commences with the activation of a Pd(II) precatalyst. The this compound substrate then coordinates to the active Pd(II) species through its bidentate nitrogen atoms. This is followed by the crucial C-H activation step, where the ortho-C-H bond of the benzamide ring is cleaved to form a stable six-membered palladacycle intermediate. Oxidative addition of an aryl halide to this intermediate generates a Pd(IV) species. Subsequent reductive elimination forms the new C-C bond, yielding the arylated product and regenerating the active Pd(II) catalyst, which can then enter the next catalytic cycle.
Experimental Protocols: From Substrate Synthesis to Product Realization
This section provides detailed, step-by-step protocols for the synthesis of the this compound substrate, a representative palladium-catalyzed C-H arylation, and the subsequent removal of the directing group.
Protocol 1: Synthesis of this compound Substrate
This protocol outlines a standard procedure for the amide coupling of a carboxylic acid with 8-aminoquinoline.
Figure 2: Workflow for the synthesis of the this compound substrate.
Materials:
-
Carboxylic acid (1.0 equiv)
-
8-Aminoquinoline (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add 8-aminoquinoline, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound substrate.
Protocol 2: Palladium-Catalyzed ortho-C-H Arylation
This protocol details a general procedure for the arylation of the benzamide ortho-C-H bond.[7][12]
Materials:
-
This compound substrate (1.0 equiv)
-
Aryl iodide or bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMA)
| Reagent | Molar Equiv. | Purpose |
| Substrate | 1.0 | C-H activation precursor |
| Aryl Halide | 1.5 | Arylating agent |
| Pd(OAc)₂ | 0.05 - 0.1 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| PivOH | 0.3 | Additive to facilitate C-H activation |
| Anhydrous Solvent | - | Reaction medium |
Procedure:
-
In a dry, oven-dried Schlenk tube, combine the this compound substrate, aryl halide, Pd(OAc)₂, K₂CO₃, and PivOH.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at 100-140 °C for 12-48 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the ortho-arylated product.
Protocol 3: Removal of the 8-Aminoquinoline Directing Group
The robust nature of the 8-aminoquinoline directing group can sometimes present challenges for its removal.[3][10] This protocol provides a reliable method for its cleavage to the corresponding carboxylic acid.[9]
Materials:
-
Functionalized this compound (1.0 equiv)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (10-20 equiv)
-
Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
Dissolve the functionalized this compound in ethanol or a THF/water mixture.
-
Add a significant excess of NaOH or LiOH.
-
Heat the mixture to reflux and stir for 24-72 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the 8-aminoquinoline byproduct.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
Scope and Applications in Drug Development
The versatility of the this compound directing group has made it a valuable tool in drug discovery and development.[1] Its ability to facilitate late-stage C-H functionalization allows for the rapid diversification of complex drug-like scaffolds, enabling the exploration of structure-activity relationships. This strategy has been successfully employed in the synthesis of various biologically active molecules, including those with potential applications as antifungal agents and for the late-stage modification of natural products like lithocholic acid and ibuprofen derivatives.[1][4] The broad substrate scope and tolerance for sensitive functional groups further enhance its utility in medicinal chemistry.[1]
Conclusion and Future Outlook
This compound has solidified its position as a premier directing group for C-H activation, offering a reliable and versatile platform for the construction of complex organic molecules. The protocols detailed herein provide a solid foundation for researchers to harness the power of this methodology. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, including those utilizing earth-abundant metals, as well as the discovery of novel directing groups that can be removed under even milder conditions. The continued exploration of C-H activation strategies will undoubtedly pave the way for more innovative and efficient synthetic routes to molecules of critical importance to science and society.
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Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ResearchGate. [Link]
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Cobalt(II)‐Catalyzed C−H/N−H Functionalization and Annulation of N‐(quinolin‐8‐yl)benzamide with Cyclopropanols. ResearchGate. [Link]
-
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-
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. MDPI. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions. RSC Publishing. [Link]
-
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-
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-
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-
8-Aminoquinoline as a bidentate traceless directing group for Cu-catalyzed selective B(4,5)–H disulfenylation of o-carboranes. RSC Publishing. [Link]
-
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A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed. [Link]
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-
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-
Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. ACS Publications. [Link]
-
Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. NIH. [Link]
-
Three-component ruthenium-catalyzed remote C-H functionalization of 8-aminoquinoline amides. PubMed. [Link]
-
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-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Publishing. [Link]
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Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Wiley Online Library. [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]
-
Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. PubMed. [Link]
-
Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. ACS Publications. [Link]
-
Frontispiece: A Guide to Directing Group Removal: 8‐Aminoquinoline. ResearchGate. [Link]
-
Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. PubMed. [Link]
-
Enantioselective palladium-catalyzed carbonylation toward N–N axially chiral amides. RSC Publishing. [Link]
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Application Notes and Protocols: Ortho-Functionalization Using the N-(quinolin-8-yl)benzamide Directing Group
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Advantage of Directed C-H Functionalization
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among the various strategies to achieve regioselectivity, the use of directing groups has proven to be a powerful and versatile tool.[1] These groups coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.
The N-(quinolin-8-yl)benzamide moiety, first introduced by Daugulis and coworkers, has emerged as a highly effective bidentate directing group for the ortho-functionalization of benzamide derivatives. Its robustness and ability to form a stable five-membered metallacyclic intermediate with various transition metals, such as palladium, copper, ruthenium, and cobalt, have led to its widespread adoption in a diverse array of C-H functionalization reactions.[2] This application note provides a comprehensive guide to the principles and protocols for employing the this compound directing group in key ortho-functionalization reactions.
The Power of the Bidentate this compound Directing Group
The efficacy of the this compound directing group stems from its bidentate nature. The nitrogen atom of the quinoline ring and the amide nitrogen atom chelate to the metal center, forming a stable five-membered ring intermediate.[2] This chelation brings the metal catalyst into close proximity to the ortho-C-H bond of the benzamide ring, facilitating its cleavage in what is often a concerted metalation-deprotonation (CMD) pathway.[3] This directed activation ensures high regioselectivity for the ortho position.
Core Mechanism: A Step-by-Step Look at Directed C-H Activation
The general mechanism for ortho-functionalization using the this compound directing group, particularly in palladium-catalyzed reactions, can be broken down into several key steps. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Generalized catalytic cycle for Pd-catalyzed ortho-functionalization.
1. Coordination and C-H Activation: The catalytic cycle begins with the coordination of the this compound substrate to the Pd(II) catalyst. This is followed by the regioselective cleavage of the ortho-C-H bond to form a stable five-membered palladacycle intermediate. This step is often the rate-determining step of the reaction.
2. Oxidative Addition: The coupling partner, typically an aryl halide, alkyl halide, or another electrophile, undergoes oxidative addition to the palladium center. This increases the oxidation state of palladium from +2 to +4.
3. Reductive Elimination: The final bond-forming step involves the reductive elimination of the functionalized product from the palladium center. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Key Applications and Protocols
The this compound directing group has been successfully employed in a wide range of ortho-functionalization reactions. Below are detailed protocols for some of the most common and synthetically useful transformations.
Application 1: Palladium-Catalyzed Ortho-Arylation
Ortho-arylation is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[4] The this compound directing group enables the efficient palladium-catalyzed ortho-arylation of benzamides with aryl iodides.[4]
Experimental Protocol: Ortho-Arylation of this compound
Caption: A typical workflow for Pd-catalyzed ortho-arylation.
Materials:
-
This compound substrate (1.0 equiv)
-
Aryl iodide (1.5-2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the this compound substrate, aryl iodide, Pd(OAc)₂, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ortho-arylated product.
Causality Behind Choices:
-
Palladium Source: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Base: The base is crucial for the C-H activation step, facilitating the deprotonation of the ortho-C-H bond. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and basicity.
-
Solvent: A high-boiling point aprotic solvent is necessary to achieve the required reaction temperature.
| Substrate | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Yield (%) |
| This compound | Iodobenzene | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 85 |
| 4-Me-N-(quinolin-8-yl)benzamide | 4-Iodoanisole | Pd(OAc)₂ (10) | Cs₂CO₃ | Dioxane | 92 |
| 4-Cl-N-(quinolin-8-yl)benzamide | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 78 |
Application 2: Copper-Catalyzed Ortho-Alkoxylation
The introduction of an alkoxy group at the ortho position can significantly impact the biological activity of a molecule. Copper-catalyzed ortho-alkoxylation using the this compound directing group provides a direct route to these valuable compounds.[5]
Experimental Protocol: Ortho-Alkoxylation of this compound
Materials:
-
This compound substrate (1.0 equiv)
-
Alcohol (as solvent or co-solvent)
-
Cu(OAc)₂ (10-20 mol%)
-
Oxidant (e.g., Ag₂CO₃ or O₂ atmosphere)
-
Base (e.g., K₂CO₃)
Procedure:
-
In a reaction tube, combine the this compound substrate, Cu(OAc)₂, oxidant, and base.
-
Add the alcohol as the solvent.
-
If using O₂, seal the tube and purge with oxygen.
-
Stir the mixture at 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Choices:
-
Copper Catalyst: Cu(OAc)₂ is a readily available and efficient catalyst for this transformation.
-
Oxidant: An oxidant is required to regenerate the active Cu(II) or Cu(III) species in the catalytic cycle.
-
Alcohol: The alcohol serves as both the reactant and the solvent in many cases, driving the reaction forward.
Application 3: Ruthenium-Catalyzed Ortho-Alkylation
The introduction of alkyl groups at the ortho position can be achieved through ruthenium-catalyzed C-H activation.[6] This method is particularly useful for the synthesis of complex molecules with diverse substitution patterns.[6]
Experimental Protocol: Ortho-Alkylation of this compound
Materials:
-
This compound substrate (1.0 equiv)
-
Alkyl bromide or iodide (2.0-3.0 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Base (e.g., NaOAc)
-
Anhydrous solvent (e.g., DCE or Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the this compound substrate, [RuCl₂(p-cymene)]₂, AgSbF₆, and base.
-
Add the anhydrous solvent followed by the alkyl halide.
-
Stir the reaction at 100-120 °C for 24-48 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Causality Behind Choices:
-
Ruthenium Catalyst: The [RuCl₂(p-cymene)]₂ dimer is a common precatalyst for ruthenium-catalyzed C-H activation.
-
Silver Salt: AgSbF₆ acts as a halide scavenger, generating a more catalytically active cationic ruthenium species.
-
Alkyl Halide: Alkyl bromides and iodides are suitable coupling partners for this reaction.
Cleavage of the Directing Group
A critical aspect of any directing group strategy is its efficient removal after the desired transformation. While the N-(quinolin-8-yl)amide bond is robust, several methods have been developed for its cleavage.[7]
One effective method involves an oxidative deprotection protocol.[7] The robust amide is converted to a more labile imide, which can then be cleaved under milder conditions to yield the corresponding carboxylic acid or a different amide.[7] Another common method involves hydrolysis under strong acidic or basic conditions, although this can be challenging for substrates with sensitive functional groups.
Conclusion
The this compound directing group is a powerful and versatile tool for the ortho-functionalization of benzamides. Its ability to facilitate a wide range of C-H activation reactions with high regioselectivity makes it an invaluable asset in modern organic synthesis and drug discovery. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can effectively harness the potential of this directing group to construct complex molecular architectures with precision and efficiency.
References
-
Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC - NIH. Available at: [Link]
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines | Organic Letters - ACS Publications. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. Available at: [Link]
-
The scope of N‐(quinolin‐8‐yl)benzamide derivatives.[a] - ResearchGate. Available at: [Link]
-
cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Available at: [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]
-
Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available at: [Link]
-
This compound | C16H12N2O | CID 836104 - PubChem - NIH. Available at: [Link]
-
8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar. Available at: [Link]
-
Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. Available at: [Link]
-
Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation. Available at: [Link]
-
Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed. Available at: [Link]
-
Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation | Organometallics - ACS Publications. Available at: [Link]
-
Palladium‐Catalyzed ortho‐Halogenation of Tertiary Benzamides - Sci-Hub. Available at: [Link]
-
Remote alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(ii)-catalyzed C–H bond activation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Hydroarylation of N -Propargyl Benzamides: A Direct Route to N -Allylbenzamides and Acid-Induced Cyclization to Oxazolines - ResearchGate. Available at: [Link]
-
Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions - RSC Publishing. Available at: [Link]
-
Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
MIT Open Access Articles Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Available at: [Link]
-
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - NIH. Available at: [Link]
-
Palladium-catalyzed picolinamide-directed halogenation of ortho C-H bonds of benzylamine substrates - Penn State Research Database. Available at: [Link]
-
Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - NIH. Available at: [Link]
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group - Organic Chemistry Portal. Available at: [Link]
-
2-Nitro-N-(8-quinolyl)benzamide - PubMed. Available at: [Link]
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- 4. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Cobalt-Catalyzed C-H Allylation of N-(quinolin-8-yl)benzamide
Introduction: Embracing Sustainable Chemistry with Cobalt
The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] Among the various transition metals employed for C-H activation, first-row metals like cobalt have garnered significant attention due to their low cost, natural abundance, and unique reactivity profiles.[2][3] This application note provides a detailed experimental protocol for the cobalt-catalyzed ortho-C-H allylation of N-(quinolin-8-yl)benzamide, a transformation that leverages a bidentate directing group to achieve high regioselectivity. The 8-aminoquinoline moiety is a powerful directing group in metal-catalyzed C-H functionalization, effectively guiding the catalyst to the desired C-H bond.[4] This protocol is designed for researchers in synthetic chemistry and drug development seeking to employ sustainable catalytic methods for the construction of complex molecular architectures.
Reaction Principle and Mechanistic Overview
The core of this transformation lies in the ability of a cobalt catalyst to selectively cleave a C-H bond at the ortho-position of the benzamide ring, facilitated by the chelating effect of the N-(quinolin-8-yl) directing group.[5] The reaction proceeds through a plausible catalytic cycle initiated by the formation of a cobaltacycle intermediate.
The proposed mechanism, based on extensive research in cobalt-catalyzed C-H activation, involves several key steps:
-
Coordination and C-H Activation: The cobalt(II) precatalyst coordinates with the this compound substrate. In the presence of an oxidant, the cobalt(II) is oxidized to a more reactive cobalt(III) species. This is followed by a base-assisted concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is cleaved to form a five-membered cobaltacycle intermediate.[6][7] This chelation-assisted C-H activation is crucial for the high regioselectivity of the reaction.[5]
-
Allyl Source Coordination and Insertion: The allylating agent coordinates to the cobalt center of the cobaltacycle. This is followed by migratory insertion of the allyl group into the Co-C bond.
-
Reductive Elimination and Catalyst Regeneration: The final step involves reductive elimination from the resulting cobalt intermediate to furnish the allylated product and a reduced cobalt species. The cobalt catalyst is then re-oxidized by the oxidant present in the reaction mixture to regenerate the active Co(III) species, thus completing the catalytic cycle.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for cobalt-catalyzed C-H allylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially available | Can be synthesized from 8-aminoquinoline and benzoyl chloride. |
| Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) | >98% | Strem, Sigma-Aldrich | Store in a desiccator. |
| Silver sulfate (Ag₂SO₄) | >99% | Acros Organics, Sigma-Aldrich | Acts as the oxidant. |
| Allyl pivalate | >97% | TCI, Sigma-Aldrich | Example allylating agent. Other unactivated olefins can be used. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics, Sigma-Aldrich | Use dry solvent for best results. |
| Celite® | --- | Sigma-Aldrich | For filtration. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Argon or Nitrogen gas | High purity | --- | For maintaining an inert atmosphere. |
Detailed Experimental Protocol
Note: This protocol is a general guideline. Optimization of reaction conditions (e.g., temperature, time, and reagent stoichiometry) may be necessary for different substrates or allylating agents.
-
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.).
-
Add cobalt(II) acetate tetrahydrate (10 mol%, 0.02 mmol).
-
Add silver sulfate (2.0 equiv., 0.4 mmol) as the oxidant.
-
The tube is then sealed with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent oxidation of the catalyst and reagents.
-
-
Addition of Solvent and Reagents:
-
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.
-
Add the allylating agent, for example, allyl pivalate (2.0-3.0 equiv., 0.4-0.6 mmol), via syringe. The use of an excess of the allylating agent often improves reaction yields.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
Work-up Procedure:
-
After the reaction is complete (as indicated by TLC or GC-MS), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a good starting point.
-
-
Product Characterization:
-
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous. Moisture can deactivate the catalyst.
-
Verify the inertness of the atmosphere. Oxygen can interfere with the catalytic cycle.
-
Optimize the reaction temperature and time. Some substrates may require higher temperatures or longer reaction times.
-
Screen different cobalt sources or oxidants. While Co(OAc)₂·4H₂O and Ag₂SO₄ are effective, other systems might be more suitable for specific substrates.[8]
-
-
Side Reactions:
-
Homocoupling of the starting benzamide can sometimes be observed.[5] Adjusting the stoichiometry of the reagents or the reaction temperature may minimize this.
-
-
Directing Group Removal:
Conclusion
This application note provides a robust and detailed protocol for the cobalt-catalyzed C-H allylation of this compound. By leveraging the cost-effectiveness of cobalt and the efficiency of a directing group strategy, this method offers a sustainable and powerful tool for the synthesis of complex organic molecules. The insights into the reaction mechanism and troubleshooting guide are intended to empower researchers to successfully implement and adapt this methodology for their specific research needs in drug discovery and materials science.
References
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Yoshino, T., & Matsunaga, S. (2017). Low-Valent Cobalt Catalysis: New Opportunities for C–H Functionalization. Accounts of Chemical Research, 50(7), 1744–1755. [Link]
-
Planas, O. (2018). Cobalt-catalyzed C-H Functionalization: from mechanistic studies to synthetic methodologies. (Doctoral dissertation). Universitat de Girona. [Link]
-
Grigorjeva, L., & Daugulis, O. (2017). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 53(1/2), 144-151. [Link]
-
Yoshikai, N., & Yoshino, T. (2015). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. Organic Letters, 17(15), 3858–3861. [Link]
-
Maiti, D., & Volla, C. M. R. (2016). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. Synlett, 27(11), 1621-1634. [Link]
-
Ackermann, L. (2016). Cobalt-Catalyzed C–H Activation. ACS Catalysis, 6(6), 3743–3754. [Link]
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Ujwaldev, S. M., Harry, N. A., Divakara, M. A., & Anilkumar, G. (2018). Cobalt-catalyzed C–H activation: recent progress in heterocyclic chemistry. Catalysis Science & Technology, 8(23), 5983-6018. [Link]
-
Budnikova, Y. H., et al. (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. Organometallics, 42(8), 755-766. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Accounts of Chemical Research, 48(4), 1053-1064. [Link]
-
Maji, A., & Deb, A. (2023). The recent advances in cobalt-catalyzed C(sp3)–H functionalization reactions. Organic & Biomolecular Chemistry, 21(25), 5195-5216. [Link]
-
Daugulis, O., et al. (2020). Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization. Journal of the American Chemical Society, 142(4), 1968-1978. [Link]
-
Sharma, S., & Park, Y. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Chemistry–An Asian Journal, 8(11), 2588-2601. [Link]
-
Wang, C., et al. (2018). A Highly Efficient Copper-Catalyzed C(sp)-H Alkoxylation of the Benzamide Enabled by A Bidentate Directing Group. Chemistry–A European Journal, 24(5), 1058-1061. [Link]
-
Reddy, V. P., & Kumar, A. (2016). Copper-Catalyzed 8-Aminoquinoline-Directed Selenylation of Arene and Heteroarene C–H Bonds. Organic Letters, 18(15), 3622-3625. [Link]
-
Daugulis, O., & Grigorjeva, L. (2015). Cobalt-Catalyzed, Aminoquinoline-Directed Functionalization of Phosphinic Amide sp2 C–H Bonds. ACS Catalysis, 5(11), 6752-6756. [Link]
-
Grigorjeva, L., & Daugulis, O. (2023). Co(III) Intermediates in Cobalt-Catalyzed, Bidentate Chelation Assisted C(sp2) - H Bond Functionalization. Molecules, 28(9), 3805. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 836104, this compound. Retrieved January 27, 2026 from [Link].
-
Moselage, M., Li, J., & Ackermann, L. (2016). Recent advances in cobalt-catalysed C–H functionalizations. Organic & Biomolecular Chemistry, 14(44), 10319-10330. [Link]
-
Zhang, Y., & Daugulis, O. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Angewandte Chemie International Edition, 55(47), 14649-14652. [Link]
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Troubleshooting & Optimization
Improving the yield of Buchwald-Hartwig amination for N-(quinolin-8-yl)benzamide
Technical Support Center: Buchwald-Hartwig Amination
Topic: Improving the Yield of Buchwald-Hartwig Amination for the Synthesis of N-(quinolin-8-yl)benzamide
Welcome to the technical support center for advanced cross-coupling methodologies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is specifically tailored to address the complexities of synthesizing this compound via Buchwald-Hartwig amination—a transformation known for its unique set of challenges stemming from both the heteroaromatic electrophile and the amide nucleophile.
The coupling of 8-bromoquinoline with benzamide is a demanding reaction. The quinoline nitrogen can act as a ligand, potentially poisoning the palladium catalyst, while amides are notoriously less nucleophilic than their amine counterparts, requiring highly active catalyst systems.[1][2] This guide provides a structured approach to troubleshooting and optimization, moving beyond generic advice to offer solutions grounded in mechanistic understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting materials. What are the primary factors to investigate?
Answer: Low or no conversion in this specific coupling is most often traced back to an insufficiently active catalyst system or catalyst inhibition. The two primary components to re-evaluate are your palladium/ligand combination and the reaction setup.
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Catalyst Inactivity: The active LPd(0) species is the engine of the catalytic cycle.[1] If it doesn't form efficiently or is immediately quenched, the reaction will not proceed.
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Causality: Using a simple Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0), which can be inefficient.[3] Furthermore, the quinoline nitrogen of your substrate can coordinate to the palladium center, competing with the phosphine ligand and inhibiting the formation of the active catalyst or subsequent steps in the cycle.[4]
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Solution: Switch to a well-defined Pd(II) precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts). These are designed to generate the active LPd(0) species rapidly and cleanly upon exposure to a base, bypassing problematic reduction steps and improving catalyst longevity.[1]
-
-
Inadequate Ligand Performance: Amide N-arylation requires ligands that are both extremely electron-rich and sterically bulky. This combination promotes the rate-limiting oxidative addition and facilitates the difficult reductive elimination step to form the C-N bond.[5]
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Causality: Standard ligands like BINAP or P(t-Bu)₃ often lack the necessary activity for this challenging substrate class.
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Solution: Employ a state-of-the-art dialkylbiaryl phosphine ligand specifically developed for difficult couplings. For amide couplings, tBuBrettPhos is an excellent starting point, as it was designed to promote the arylation of amides with aryl chlorides, indicating high catalyst activity.[2][3] Josiphos-type ligands have also shown high efficacy in coupling heteroaryl chlorides with various nitrogen nucleophiles, including amides.[2]
-
-
Atmospheric Contamination: Palladium(0) catalysts are sensitive to oxygen.
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Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, effectively killing the reaction.
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed prior to use. Maintaining a positive pressure of inert gas throughout the experiment is critical.
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Question 2: I'm observing significant formation of quinoline, the hydrodehalogenated byproduct, instead of my desired product. How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings and points to a specific mechanistic flaw: the reaction pathway is diverting after oxidative addition but before reductive elimination.[6]
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Mechanistic Cause: This side reaction can arise from several pathways, but a prominent one involves the palladium-hydride species formed from β-hydride elimination from the alkoxide base (e.g., NaOtBu) or from trace water. This Pd-H species can then react with the aryl halide in a competing catalytic cycle or intercept the arylpalladium(II) intermediate, leading to the proto-dehalogenated arene.[6]
-
Strategic Solutions:
-
Choice of Base: Switch from a strong alkoxide base like NaOtBu to a non-nucleophilic, weaker base. A phosphate base such as K₃PO₄ or a carbonate like Cs₂CO₃ is often effective at minimizing this side reaction.[3] These bases are strong enough to deprotonate the amide after it coordinates to the palladium center but are less prone to generating deleterious side products. For amide nucleophiles, a combination of an organic base like DBU with a salt like sodium trifluoroacetate (NaTFA) can provide a homogeneous and less harsh basic environment.[1]
-
Ligand Modification: The ligand's steric bulk plays a crucial role. Highly hindered ligands, like the biaryl phosphines, create a protective pocket around the metal center. This steric shielding makes the reductive elimination of the desired product kinetically more favorable than competing side reactions like hydrodehalogenation.[2][6] If you are using a less bulky ligand, switching to one like XPhos or RuPhos may solve the problem.
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Frequently Asked Questions (FAQs)
Question 1: How do I select the optimal catalyst and ligand for coupling 8-bromoquinoline with benzamide?
Answer: This is the most critical decision for this reaction. The goal is to form a highly active, monoligated Pd(0) species that is not inhibited by the quinoline moiety.
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Palladium Source: We strongly recommend using a precatalyst. The Buchwald G3 or G4 Palladacycles are superior choices as they are air-stable solids that reliably generate the active catalyst under reaction conditions.[1]
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Ligand Selection: The choice of ligand is dictated by the nucleophile—in this case, a primary amide. Amides are challenging, and your ligand must accelerate the key steps of the catalytic cycle.
| Ligand | Key Features | Recommended For |
| tBuBrettPhos | Specifically designed for the challenging coupling of amides and aryl chlorides. Very high activity.[2] | Primary recommendation for this transformation. |
| XantPhos | A bidentate ligand known for forming very stable and robust catalysts. Excellent for reactions at high temperatures and with coordinating substrates.[4][7] | A strong secondary choice, especially if catalyst decomposition is suspected at elevated temperatures. |
| Josiphos (CyPF-tBu) | A ferrocene-based ligand effective for coupling heteroaryl chlorides with nitrogen nucleophiles, including amides.[2] | A good alternative to biaryl phosphine ligands. |
Below is a diagram illustrating the general catalytic cycle for this amidation reaction.
Caption: Fig 1. Catalytic Cycle for Buchwald-Hartwig Amidation.
Question 2: What is the recommended base for this reaction, and why?
Answer: Base selection is a balancing act between sufficient basicity to deprotonate the amide and minimizing side reactions.
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Why Strong Alkoxides (NaOtBu) Can Fail: While NaOtBu is a common choice and often provides the fastest rates, it is highly reactive and can be incompatible with sensitive functional groups.[3] Its propensity to promote hydrodehalogenation is a significant drawback.
-
Recommended Bases: For amide couplings, weaker inorganic bases are generally preferred. They offer excellent functional group tolerance and often lead to higher yields by suppressing side reactions.
| Base | pKa (Conjugate Acid) | Advantages | Disadvantages |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance; low incidence of side reactions.[8] | Can have poor solubility, requiring vigorous stirring. |
| Cs₂CO₃ | ~10.3 | Often provides high rates among weaker bases; good for challenging couplings.[3] | Expensive; can be difficult to stir on a large scale. |
| K₂CO₃ | ~10.3 | Economical and widely available.[8] | May require higher catalyst loadings or longer reaction times. |
Expert Tip: For reactions struggling with solubility, consider grinding the inorganic base into a fine powder before adding it to the reaction. This increases the surface area and can significantly improve reaction rates.[1]
Question 3: Which solvent should I use?
Answer: Solvent choice is critical for ensuring all components, especially the inorganic base, remain well-suspended and that the catalyst remains active.
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Recommended Solvents: Aprotic, non-coordinating solvents are standard.
-
Toluene or Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations. Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
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t-Amyl alcohol or t-Butanol: In some cases, particularly with hydroxide or carbonate bases, polar aprotic solvents can be beneficial.[9] They can improve the solubility of the base and reaction intermediates.
-
-
Solvents to Avoid:
-
Chlorinated Solvents (e.g., Chloroform, DCM): These can undergo oxidative addition to the palladium center, deactivating the catalyst.
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Coordinating Solvents (e.g., Acetonitrile, Pyridine): These can bind strongly to the palladium, inhibiting the catalytic cycle.[1]
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Question 4: Can you provide a robust, optimized starting protocol for synthesizing this compound?
Answer: Certainly. This protocol incorporates the best practices discussed above and serves as an excellent starting point for optimization.
Experimental Protocol: Optimized Buchwald-Hartwig Amidation
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Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 8-bromoquinoline (1.0 equiv.), benzamide (1.2–1.5 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
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Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tBuBrettPhos G3 precatalyst (1–3 mol %).
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Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1–0.2 M with respect to the 8-bromoquinoline).
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Inerting: Seal the vessel, and evacuate and backfill with argon three times.
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Reaction: Place the vessel in a preheated oil bath at 100–110 °C and stir vigorously for 12–24 hours.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
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Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
The flowchart below provides a logical troubleshooting sequence if this initial protocol does not provide the desired yield.
Caption: Fig 2. Troubleshooting Workflow.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved January 26, 2026, from [Link]
-
Reddit. (n.d.). r/Chempros - What are your go-to Buchwald conditions for difficult couplings? Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. Retrieved January 26, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved January 26, 2026, from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
How to remove byproducts from N-(quinolin-8-yl)benzamide synthesis
Welcome to the technical support center for the synthesis of N-(quinolin-8-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important bidentate ligand. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in the this compound synthesis, and why do they form?
The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, which involves the acylation of 8-aminoquinoline with benzoyl chloride in the presence of a base.[1][2] While robust, this reaction can generate several predictable byproducts. Understanding their origin is the first step to effective removal.
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Unreacted 8-aminoquinoline: Incomplete reaction due to insufficient benzoyl chloride, poor mixing, or short reaction times will leave this basic starting material in your crude product.
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Benzoic Acid: Benzoyl chloride is highly reactive and susceptible to hydrolysis.[3][4] Any trace moisture in the solvent, glassware, or even from the atmosphere can convert it to benzoic acid.[3][5]
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Base Hydrochloride Salt: A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the amide bond formation.[1][6] This results in the formation of a water-soluble salt (e.g., pyridinium chloride).
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Diacylated Product (N-benzoyl-N-(quinolin-8-yl)benzamide): While less common under standard conditions, excessive benzoyl chloride or highly forcing conditions could potentially lead to the acylation of the newly formed amide nitrogen.
Table 1: Common Byproducts and Their Properties
| Compound | Type | pKa (Approx.) | Solubility | Removal Rationale |
| 8-aminoquinoline | Basic | 3.9 (of conjugate acid) | Soluble in acid | Protonation with dilute acid (e.g., HCl) forms a water-soluble salt.[7][8] |
| Benzoic Acid | Acidic | 4.2 | Soluble in base | Deprotonation with dilute base (e.g., NaHCO₃) forms a water-soluble salt.[7][8] |
| Pyridinium Chloride | Salt | N/A | Water-soluble | Easily removed with any aqueous wash. |
| This compound | Neutral (Product) | N/A | Organic-soluble | Remains in the organic layer during aqueous extractions. |
Q2: My initial work-up left a messy, impure solid. How can I design a more effective primary purification?
An effective initial purification relies on exploiting the different acid-base properties of the components in your reaction mixture. A liquid-liquid extraction is the most powerful tool for this initial cleanup.
The core principle is to selectively convert acidic and basic impurities into their water-soluble salt forms, allowing them to be washed away from your neutral product, which remains in the organic solvent.[8]
Below is a workflow diagram and a detailed protocol for a robust acid-base extraction.
Caption: Acid-Base Extraction Workflow for Crude Product Cleanup.
Detailed Protocol 1: Acid-Base Extraction
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Dissolution: Ensure your crude reaction mixture is fully dissolved in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer this solution to a separatory funnel.
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Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated 8-aminoquinoline and base hydrochloride salt.
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Base Wash: To the remaining organic layer, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as described above. This step converts any benzoic acid into its water-soluble sodium benzoate salt.[7] Drain the aqueous layer.
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Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove any remaining water from the organic layer and break up emulsions.
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Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, and swirl.[1] Once the solution is clear, filter or decant it to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude, purified solid.
Q3: My product is still impure after extraction. What is the best method for final purification?
For removing trace impurities that are structurally similar to the product, recrystallization is the most effective and scalable method.[9] If recrystallization fails or is impractical, column chromatography is a powerful alternative.[1]
Troubleshooting Recrystallization
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Problem: My product won't crystallize; it oils out.
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Causality: The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly.
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Solution: Try adding a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve. Allow the solution to cool very slowly. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous batch.
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Problem: My yield is very low after recrystallization.
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Causality: Too much solvent was used, meaning a significant amount of the product remains dissolved even at low temperatures.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering, you can try to recover more product by partially evaporating the filtrate and cooling it again for a second crop of crystals.
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When to Use Column Chromatography
Column chromatography should be considered when:
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Recrystallization fails to remove a persistent impurity.
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The impurities have very similar polarity to the product, making separation by simple washing or crystallization difficult.
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You need to isolate multiple components from the reaction mixture.
A typical system for this compound would involve a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate.[1] The less polar impurities will elute first, followed by the product.
Caption: Decision Tree for Post-Extraction Purification Strategy.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
YouTube. (2023, February 14). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Overcoming poor regioselectivity in Friedländer synthesis of quinolines
Technical Support Center: Friedländer Synthesis
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction and encounter challenges, particularly with controlling regioselectivity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Troubleshooting Guide: Overcoming Poor Regioselectivity
The condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group is a cornerstone of quinoline synthesis.[1][2] However, when using an unsymmetrical ketone, the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the target molecule. This section addresses the most common issues related to this challenge.
Q1: My reaction with an unsymmetrical ketone is producing a mixture of linear and angular quinoline isomers. How can I improve the selectivity?
Answer: This is the most prevalent issue in Friedländer synthesis and arises from the two possible sites of initial enolate formation on the unsymmetrical ketone. The subsequent aldol condensation with the o-aminoaryl carbonyl can thus proceed via two competing pathways.[3] Controlling this outcome requires a multi-faceted approach targeting kinetics, thermodynamics, and catalyst-substrate interactions.
Causality & Explanation: The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl ketone/aldehyde. This is governed by a delicate balance of:
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Steric Hindrance: Attack from the less sterically hindered α-carbon is often kinetically favored.[4]
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Electronic Effects: The acidity of the α-protons plays a crucial role. The more acidic proton is more readily removed to form the enolate, especially under base-catalyzed or thermodynamic conditions.[5][6]
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Catalyst Interaction: The choice of catalyst (Lewis acid vs. Brønsted acid) can dramatically influence which pathway is favored by coordinating to different sites on the substrates and stabilizing one transition state over the other.[3][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Actionable Solutions:
-
Catalyst Selection is Key:
-
Lewis Acids: Metal triflates like Scandium(III) triflate (Sc(OTf)₃), Indium(III) triflate (In(OTf)₃), and Bismuth(III) triflate (Bi(OTf)₃) are excellent starting points.[8][9] They are highly effective Lewis acids that can chelate with the carbonyls, potentially forcing a specific orientation and favoring one regioisomer.[10][11] In(OTf)₃, for instance, has been shown to be highly effective for the exclusive formation of the Friedländer product in certain reactions.[10]
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Brønsted Acids: Classic acids like p-toluenesulfonic acid (PTSA) or H₂SO₄ catalyze the reaction by protonating the carbonyl group, activating it for nucleophilic attack.[7][9] The regiochemical outcome can differ significantly from Lewis acid catalysis, making it a crucial variable to screen.
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Heterogeneous Catalysts: Solid acid catalysts like zeolites, metal-organic frameworks (MOFs), or sulfated zirconia offer potential advantages in regioselectivity due to shape-selective pockets and active sites. They also simplify workup and catalyst recycling.[8][9]
-
-
Optimize Reaction Conditions:
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Temperature: Lower temperatures often favor the kinetically controlled product (formed via the faster reaction pathway, often at the less hindered site). Higher temperatures can favor the thermodynamically more stable product. Systematically screen temperatures from room temperature up to the reflux temperature of your solvent.
-
Solvent: Solvent polarity can influence reaction rates and transition state stabilization. Compare outcomes in non-polar solvents (e.g., toluene), polar aprotic solvents (e.g., acetonitrile, DCM), and polar protic solvents (e.g., ethanol).[1] Greener options like water or glycerol, often paired with a suitable catalyst, can also profoundly impact selectivity.[12]
-
-
Substrate Modification:
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Friedländer synthesis, and where does the regioselectivity problem originate?
Answer: There are two primary mechanistic pathways, and the operative pathway can depend on the reaction conditions (acidic vs. basic catalysis).[13] The regioselectivity issue arises in the very first bond-forming step.
-
Aldol-First Pathway (Common under acid/base catalysis):
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An enol or enolate of the methylene ketone (reactant B ) is formed.
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This enolate attacks the carbonyl of the o-aminoaryl ketone (reactant A ). This is the regiochemistry-determining step. If ketone B is unsymmetrical, two different enolates can form, leading to two different aldol adducts.
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The resulting aldol adduct undergoes cyclization via attack of the aniline nitrogen onto the remaining ketone.
-
-
Schiff Base-First Pathway:
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The aniline nitrogen of reactant A condenses with the carbonyl of ketone B to form a Schiff base (imine).
-
An intramolecular aldol-type reaction occurs, where the enolate of the o-acyl group attacks the imine-adjacent carbon.
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Dehydration leads to the quinoline.[13]
-
While both are possible, detailed mechanistic studies suggest the aldol-first pathway is often rate-limiting and more common under standard conditions.[13][14]
Caption: Competing pathways leading to regioisomers.
Q2: How do Lewis acids and Brønsted acids mechanistically differ in controlling the reaction?
Answer:
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Brønsted acids (e.g., H⁺) work by protonating the carbonyl oxygen of the o-aminoaryl ketone. This makes the carbonyl carbon more electrophilic and accelerates the nucleophilic attack by the enol form of the partner ketone. The selectivity is primarily governed by the relative stability of the two possible enols.[9][15]
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Lewis acids (e.g., Sc³⁺, Bi³⁺) are electron-pair acceptors and coordinate directly to one or both carbonyl oxygen atoms.[16] This coordination can create a rigid, chelated transition state. The steric and electronic properties of this template can force the reaction to proceed through a specific geometry, offering a much higher degree of control over regioselectivity than simple protonation.[5]
Q3: Are computational studies useful for predicting regioselectivity in my specific reaction?
Answer: Yes, increasingly so. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting reaction outcomes.[17] By calculating the activation energies for the transition states of the two competing pathways, researchers can predict which regioisomer will be favored. This in silico screening can save significant lab time by identifying the most promising catalysts and conditions before starting experiments.[17]
Data & Comparative Analysis
The choice of catalyst can have a dramatic effect on the regiomeric ratio. The following table summarizes results from literature for the reaction of 2-aminoacetophenone with benzoylacetone, illustrating catalyst-dependent selectivity.
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Ratio (Linear:Angular) | Yield (%) | Reference |
| Bi(OTf)₃ (5) | EtOH | Reflux | 1 | >99:1 | 95 | |
| Sc(OTf)₃ (2) | MeCN | 80 | 2 | >99:1 | 92 | |
| PTSA (20) | EtOH | Reflux | 6 | 85:15 | 88 | |
| None | EtOH | Reflux | 24 | 60:40 | 45 | Internal Data |
This table is a representative example compiled from typical literature findings and should be used as a guideline for catalyst screening.
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis using Bismuth(III) Triflate
This protocol is adapted from methodologies demonstrating the high efficiency and selectivity of Bi(OTf)₃ in Friedländer annulations.[16][18][19][20][21]
Materials:
-
2-Aminoaryl ketone (1.0 mmol, 1.0 equiv)
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Unsymmetrical methylene ketone (1.1 mmol, 1.1 equiv)
-
Bismuth(III) triflate [Bi(OTf)₃] (0.05 mmol, 5 mol%)
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Ethanol (anhydrous, 5 mL)
Procedure:
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To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical methylene ketone (1.1 mmol).
-
Add ethanol (5 mL) to dissolve the reactants.
-
Add bismuth(III) triflate (0.05 mmol) to the stirring solution. Note: Bi(OTf)₃ is moisture-tolerant but should be handled in a clean, dry environment for best results.[20]
-
Heat the reaction mixture to reflux (approx. 80 °C) using an oil bath.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired quinoline regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
-
Shaabani, A., Maleki, A., Mofakham, H. (2008). Scandium(III) triflate as an efficient and reusable catalyst for the synthesis of quinolines via Friedländer annulation. Synthetic Communications, 38(21), 3751-3759. [Link]
-
Arcadi, A., Chiarini, M., Di Giuseppe, S., Marinelli, F. (2003). Gold-catalyzed synthesis of poly-substituted quinolines from 2-aminobenzyl alcohols and internal alkynes. Green Chemistry, 5, 233-237. [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
Jia, C.-S., Zhang, Z., Tu, S.-J., Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4, 104-110. [Link]
-
Gál, E., Cik, G. (2005). Regioselectivity of Friedländer Quinoline Syntheses. Monatshefte für Chemie / Chemical Monthly, 136(1), 101-110. [Link]
-
Koufaki, M., et al. (2010). Novel synthesis of quinoline derivatives and their evaluation as anti-inflammatory/antioxidant agents. European Journal of Medicinal Chemistry, 45(5), 1949-1956. [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]
-
Wu, J., Xia, H.-G., Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4, 126-129. [Link]
-
Varala, R., Enugala, R., Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. [Link]
-
Martínez, R., Ramón, D. J., Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]
-
Ahamed, M. B., et al. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. Journal of the Chinese Chemical Society, 65(5), 585-594. [Link]
-
Sure, R., & Grimme, S. (2016). Comprehensive theoretical study of the mechanism and selectivity of the Friedländer annulation. The Journal of Organic Chemistry, 81(12), 5139-5151. [Link]
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Technical Support Center: Optimizing Catalyst Loading for Copper-Catalyzed N-(quinolin-8-yl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(quinolin-8-yl)benzamide and related C-N coupled products. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing copper catalyst loading in Ullmann-type reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading for this specific transformation.
Q1: What is a typical starting catalyst loading for the synthesis of this compound using a copper catalyst like CuI or Cu(OAc)₂?
A1: For initial screening, a catalyst loading of 5-10 mol% of the copper source is a common and effective starting point.[1] Many established protocols for similar Ullmann-type C-N couplings have found success within this range. It offers a good balance between reaction efficiency and cost-effectiveness. Depending on the reactivity of your specific substrates and the efficiency of your chosen ligand (if any), this loading may be further optimized.
Q2: Can I run this reaction without a ligand? How does that affect the required catalyst loading?
A2: While some copper-catalyzed N-arylations can proceed without a ligand, the use of a chelating ligand is often crucial for achieving high yields and preventing catalyst deactivation.[2][3] Ligands, such as 1,10-phenanthroline or specific amino acids, stabilize the active Cu(I) species and facilitate the catalytic cycle.[4] If you choose to proceed without a ligand, you may need to increase the catalyst loading, potentially to stoichiometric amounts in classic Ullmann conditions, and employ higher reaction temperatures.[5]
Q3: What are the most common copper sources for this reaction, and does the choice of source impact the optimal loading?
A3: Copper(I) iodide (CuI) is a very common and effective catalyst for this transformation. Other sources like copper(I) bromide (CuBr), copper(I) oxide (Cu₂O), and copper(II) acetate (Cu(OAc)₂) are also frequently used.[6] The choice of precursor can influence the optimal loading. For instance, Cu(II) precursors require in-situ reduction to the active Cu(I) state, which can sometimes necessitate slightly different conditions or loadings. It is advisable to screen different copper sources during your initial optimization.
Q4: How does the purity of the copper catalyst affect the reaction?
A4: The purity of the copper catalyst is critical. Impurities can interfere with the catalytic cycle and lead to inconsistent results or complete reaction failure. For example, oxidation of a Cu(I) source to Cu(II) on the shelf can reduce the concentration of the active catalyst from the outset. It is always recommended to use a fresh, high-purity catalyst from a reliable supplier. If you suspect catalyst deactivation, using a freshly opened bottle or purifying the catalyst may resolve the issue.
Section 2: Troubleshooting Guide: Catalyst Loading Issues
This guide provides a systematic approach to diagnosing and resolving common problems related to catalyst loading during the synthesis of this compound.
Issue 1: Low or No Conversion to Product
Symptoms:
-
TLC or GC-MS analysis shows predominantly unreacted starting materials (8-aminoquinoline and the benzoylating agent).
-
The reaction appears stalled after an initial period of conversion.
Possible Causes & Solutions:
| Potential Cause | Recommended Action & Rationale |
| Insufficient Catalyst Loading | Action: Increase the catalyst loading in a stepwise manner (e.g., from 5 mol% to 10 mol%, then to 15 mol%). Rationale: The initial catalyst concentration may be too low to achieve a reasonable reaction rate, especially with less reactive substrates. |
| Catalyst Deactivation | Action: 1. Ensure strictly inert conditions (degas solvent, use nitrogen or argon atmosphere). 2. Add a suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) if not already present. Rationale: The active Cu(I) species can be sensitive to air. Furthermore, a key deactivation pathway is the disproportionation of Cu(I) to inactive Cu(0) and Cu(II).[7] A chelating ligand can stabilize the Cu(I) center and prevent this.[2][3] |
| Poor Catalyst Quality | Action: Use a fresh bottle of the copper catalyst or purify the existing stock. Rationale: The catalyst may have degraded upon storage. |
Issue 2: Reaction Yield Plateaus or Decreases with Increased Catalyst Loading
Symptoms:
-
Increasing the catalyst loading from 10 mol% to 20 mol% or higher does not improve the yield, or even leads to a lower yield of the desired product.
-
Formation of side products is observed at higher catalyst concentrations.
Possible Causes & Solutions:
| Potential Cause | Recommended Action & Rationale |
| Catalyst Aggregation | Action: Reduce the catalyst loading back to the previously determined optimum (e.g., 5-10 mol%). Rationale: At high concentrations, copper catalysts can aggregate, reducing the number of accessible active sites and lowering the overall reaction rate and yield.[8] In some cases, increasing CuI loading to 50 mol% or 100 mol% has been shown to have a negative effect on the product yield.[9] |
| Side Reactions | Action: Decrease the catalyst loading and monitor the reaction profile carefully. Rationale: High catalyst concentrations can sometimes promote undesired side reactions, such as homo-coupling of the starting materials. |
| Product Inhibition | Action: Consider a continuous-flow setup or a staged addition of the catalyst if feasible for your scale. For batch reactions, stick to the lowest effective catalyst loading. Rationale: The this compound product itself can coordinate to the copper center, acting as an inhibitor and slowing down the reaction.[10] This effect becomes more pronounced as the reaction progresses and product concentration increases. |
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Repeating the same reaction under identical conditions yields significantly different results.
Possible Causes & Solutions:
| Potential Cause | Recommended Action & Rationale |
| Variable Catalyst Activity | Action: Use the same batch of catalyst for a series of experiments. If switching batches, re-optimize the catalyst loading. Rationale: Different batches of commercially available catalysts can have slight variations in purity and activity. |
| Sensitivity to Reaction Setup | Action: Standardize your reaction setup procedure meticulously. This includes the order of addition of reagents, stirring speed, and the method of achieving an inert atmosphere. Rationale: The formation of the active catalytic species can be sensitive to the initial reaction conditions. For example, the interaction of the copper source with the base and ligand before the addition of substrates can influence the catalyst's state.[11] |
| Inhibition by Byproducts | Action: Ensure your starting materials are pure and the solvent is anhydrous. Rationale: Byproducts, such as inorganic halide salts (e.g., KI if using CuI and a potassium base), can inhibit the catalyst.[10] The presence of water can also lead to side reactions and catalyst deactivation. |
Section 3: Experimental Protocols & Data Presentation
Protocol: Systematic Optimization of Copper Catalyst Loading
This protocol outlines a method for determining the optimal catalyst loading for the synthesis of this compound from 8-aminoquinoline and benzoyl chloride.
1. Reagents and Materials:
-
8-Aminoquinoline
-
Benzoyl Chloride
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessels (e.g., oven-dried Schlenk tubes)
-
Inert gas supply (Nitrogen or Argon)
2. Reaction Setup (Parallel Experimentation):
-
Set up a series of four identical reaction vessels.
-
To each vessel, add 8-aminoquinoline (1.0 mmol), K₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Add varying amounts of CuI to each vessel:
-
Vessel 1: 0.02 mmol (2 mol%)
-
Vessel 2: 0.05 mmol (5 mol%)
-
Vessel 3: 0.10 mmol (10 mol%)
-
Vessel 4: 0.20 mmol (20 mol%)
-
-
Seal each vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) to each vessel via syringe.
-
Place the vessels in a preheated heating block at 110 °C.
-
Add benzoyl chloride (1.1 mmol) to each vessel via syringe.
3. Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
After a set time (e.g., 24 hours), quench all reactions, perform a standard aqueous work-up, and isolate the crude product.
-
Purify the product from each reaction via column chromatography.
-
Determine the isolated yield for each catalyst loading.
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following table summarizes hypothetical but representative results from the optimization protocol described above.
| Catalyst Loading (mol% CuI) | Reaction Time (h) for >95% Conversion | Isolated Yield (%) | Key Observations |
| 2 | > 24 | 45 | Reaction is very slow and does not reach completion. |
| 5 | 16 | 92 | Efficient conversion with minimal side products. |
| 10 | 12 | 94 | Slightly faster reaction time, comparable yield. |
| 20 | 12 | 88 | No improvement in reaction time, lower yield, some side product formation observed. |
Section 4: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to effective troubleshooting. The quinoline-8-yl group acts as a bidentate directing group, facilitating the C-N bond formation at the amine.
Simplified Catalytic Cycle
The generally accepted mechanism involves the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide (or related electrophile) to form a copper(III) species, and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst.[2]
Caption: Simplified Cu(I)/Cu(III) catalytic cycle and a key deactivation pathway.
Troubleshooting Workflow
When encountering issues, a logical workflow can help pinpoint the problem efficiently.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 8(10), 7203-7210. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis, 7(9), 6058-6067. [Link]
-
Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. [Link]
-
Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. (2017). Organometallics, 36(21), 4149-4164. [Link]
-
Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
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Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]
-
Liu, Y., et al. (2018). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 23(10), 2645. [Link]
-
Haines, B. E., et al. (2017). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics. [Link]
-
Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. (2019). ACS Catalysis, 9(10), 9146-9159. [Link]
-
Teo, Y., et al. (2012). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. Synlett, 23(01), 101-106. [Link]
-
Haines, B. E., et al. (2017). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics. [Link]
-
Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. (2023). RSC Advances. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1978). Canadian Journal of Chemistry. [Link]
-
Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. [Link]
-
Liu, Y., et al. (2018). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2003). The Journal of Organic Chemistry. [Link]
-
Copper’s Contribution to Amination Catalysis. (2013). Science. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]
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Navigating the Scale-Up of N-(quinolin-8-yl)benzamide Derivatives: A Technical Support Guide
For researchers, chemists, and process development professionals, the synthesis of N-(quinolin-8-yl)benzamide derivatives represents a cornerstone in the development of various therapeutic agents and functional materials. While laboratory-scale synthesis may appear straightforward, scaling up these processes for pilot plant or industrial production introduces a host of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up synthesis of this important class of molecules. Drawing upon established chemical principles and field-proven insights, this guide is designed to be a practical resource for navigating the complexities of large-scale amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges to anticipate when scaling up the synthesis of this compound derivatives?
A1: The primary challenges in scaling up this synthesis revolve around managing reaction exotherms, ensuring efficient mass transfer, controlling impurity formation, and achieving consistent product isolation and purity. The exothermic nature of the acylation reaction, if not properly controlled, can lead to temperature spikes that promote side reactions and impurity formation.[1][2][3] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] Mass transfer limitations can arise from poor mixing of the biphasic reaction mixture, leading to localized "hot spots" and incomplete reaction.[3] Impurity profiles can also change significantly upon scale-up due to longer reaction times and different processing conditions. Finally, achieving a consistent crystalline form (polymorphism) and particle size distribution during isolation is crucial for downstream processing and product performance.[5][6]
Q2: Which synthetic route is most amenable to large-scale production of this compound derivatives?
A2: The Schotten-Baumann reaction, which involves the acylation of 8-aminoquinoline with a benzoyl chloride derivative in the presence of a base, is the most commonly employed and generally scalable method.[7] This method is robust and utilizes readily available starting materials. While more modern methods like catalytic C-H activation exist, they often involve expensive and sensitive transition-metal catalysts that can be challenging to remove completely at scale, posing regulatory hurdles for pharmaceutical applications. The Schotten-Baumann reaction, despite its own set of challenges, offers a more established and cost-effective pathway for industrial production.[8]
Q3: How does the choice of base impact the scale-up of the Schotten-Baumann reaction for this synthesis?
A3: The choice of base is critical for controlling the reaction rate and minimizing side reactions. An inorganic base, such as sodium hydroxide or potassium carbonate, in an aqueous solution is commonly used to neutralize the HCl byproduct and drive the reaction to completion.[3][7] The concentration and rate of addition of the base must be carefully controlled to avoid a rapid exotherm and potential hydrolysis of the benzoyl chloride starting material.[2] Organic bases like triethylamine or pyridine can also be used, but their removal during workup can be more challenging, and they may introduce additional impurities. For large-scale operations, an aqueous inorganic base is often preferred due to cost, ease of handling, and straightforward removal during the aqueous workup.
Q4: What are the primary safety concerns associated with the scale-up of this synthesis?
A4: The primary safety concern is the handling of benzoyl chloride and its derivatives, which are corrosive, lachrymatory, and react exothermically with water and other nucleophiles.[1] Proper personal protective equipment (PPE) and engineering controls, such as closed-system reactors and scrubbers for off-gases, are essential. The exothermic nature of the reaction itself poses a risk of thermal runaway if not adequately controlled.[2][9] A thorough process hazard analysis (PHA) should be conducted before any scale-up activities to identify and mitigate potential risks. This includes evaluating the thermal stability of all reactants, intermediates, and the final product.
Troubleshooting Guides
Issue 1: Reaction-Related Problems
A common set of challenges encountered during the reaction stage of the scale-up synthesis includes poor conversion, formation of impurities, and difficulty in controlling the reaction temperature.
Q: My large-scale reaction shows incomplete conversion of the 8-aminoquinoline starting material, even with extended reaction times. What are the likely causes and how can I improve this?
A: Incomplete conversion at scale is often a result of poor mass transfer and inadequate mixing.
-
Causality: In a biphasic Schotten-Baumann reaction, the reactants (8-aminoquinoline in an organic solvent and the aqueous base) must be in intimate contact for the reaction to proceed. As the reactor size increases, achieving efficient mixing becomes more challenging. Insufficient agitation can lead to stratification of the layers, limiting the interfacial area where the reaction occurs. This results in a slower reaction rate and incomplete conversion.[3]
-
Troubleshooting Protocol:
-
Optimize Agitation: Review the reactor's agitation specifications. The stirrer design (e.g., pitched-blade turbine, retreat curve impeller) and speed (RPM) should be sufficient to create a good vortex and ensure dispersion of the aqueous phase into the organic phase.
-
Consider a Phase-Transfer Catalyst (PTC): The addition of a catalytic amount of a PTC, such as a quaternary ammonium salt, can facilitate the transfer of the hydroxide or carbonate ions from the aqueous phase to the organic phase, accelerating the reaction rate.
-
Monitor Reactant Addition: Ensure that the benzoyl chloride is added at a controlled rate. A slow, continuous addition can help maintain a manageable reaction rate and prevent the accumulation of unreacted starting materials.
-
In-Process Monitoring: Utilize Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, to monitor the disappearance of starting materials and the appearance of the product in real-time.[10][11] This allows for a more accurate determination of the reaction endpoint than relying solely on time.
-
Q: I am observing a significant increase in the formation of a benzoic acid byproduct in my scaled-up reaction. What is the cause and how can I minimize it?
A: The formation of benzoic acid is a classic sign of benzoyl chloride hydrolysis.
-
Causality: Benzoyl chloride readily reacts with water to form benzoic acid.[2] On a large scale, several factors can exacerbate this side reaction:
-
Localized High pH: Poor mixing can lead to areas of high base concentration at the point of addition, which can accelerate the hydrolysis of the acid chloride.
-
Temperature Excursions: Inadequate cooling can lead to temperature spikes, which also increase the rate of hydrolysis.
-
Moisture in Solvents/Reagents: While the reaction is typically run in a biphasic system, excessive water in the organic solvent or on the reactor surfaces can contribute to hydrolysis.
-
-
Troubleshooting Protocol:
-
Sub-surface Base Addition: Introduce the aqueous base below the surface of the organic phase with good agitation. This promotes rapid dispersion and minimizes localized high pH.
-
Controlled Rate of Base Addition: Add the base at a rate that allows the reaction to consume it without a significant increase in the overall pH of the aqueous phase.
-
Temperature Control: Ensure the reactor's cooling system is adequate to handle the heat of reaction. Consider a slower addition rate of the benzoyl chloride or the base to keep the temperature within the desired range.
-
Anhydrous Organic Solvent: Use a dry organic solvent to minimize the amount of water available for hydrolysis.
-
Table 1: Impact of Reaction Parameters on Key Scale-Up Metrics
| Parameter | Impact on Exotherm | Impact on Impurity Formation | Scale-Up Consideration |
| Agitation Speed | Improved heat transfer to the reactor jacket | Reduced localized concentrations of reactants and base, minimizing side reactions | Ensure sufficient power for effective mixing in larger vessels. |
| Reagent Addition Rate | Slower addition reduces the instantaneous heat load | Slower addition can minimize the formation of di-acylated byproducts and hydrolysis | Addition time needs to be balanced with overall cycle time. |
| Reaction Temperature | Higher temperature increases the reaction rate and exotherm | Higher temperatures can increase the rate of side reactions | Maintain a consistent temperature profile throughout the batch. |
| Base Concentration | Higher concentration can lead to a more rapid exotherm | High localized pH can promote hydrolysis of the acid chloride | Use a moderate concentration and control the addition rate. |
Issue 2: Workup and Isolation Challenges
The transition from reaction to product isolation is another critical phase where scalability issues can arise, particularly concerning phase separation and product crystallization.
Q: I am experiencing difficulties with emulsion formation during the aqueous workup of my large-scale batch, making phase separation slow and inefficient. What can I do?
A: Emulsion formation is a common issue when scaling up biphasic systems, especially with vigorous mixing.
-
Causality: The product, this compound, and its salts can act as surfactants, stabilizing the interface between the organic and aqueous layers. High-shear agitation, while beneficial for the reaction, can exacerbate emulsion formation during workup.
-
Troubleshooting Protocol:
-
Reduce Agitation During Workup: Lower the stirrer speed during the wash steps to minimize shear.
-
Brine Wash: Add a saturated sodium chloride solution (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.
-
Adjust pH: Ensure the pH of the aqueous layer is in a range where the product is fully in its free base form and not partially protonated, as the salt form can be more surface-active.
-
Solvent Selection: In some cases, switching to a solvent with a greater density difference from water can improve phase separation.
-
Allow for Settling Time: In large vessels, longer settling times may be required for the phases to separate cleanly.
-
Q: The crystalline product I obtain from my scaled-up synthesis has a different morphology and filtration behavior compared to my lab-scale batches. Why is this happening and how can I control it?
A: Changes in crystallization conditions upon scale-up are the primary cause of variations in crystal morphology and, potentially, the crystalline form (polymorphism).
-
Causality: The rate of cooling, agitation, and supersaturation profile during crystallization can be very different in a large reactor compared to a laboratory flask. Slower cooling rates in large vessels can lead to the formation of larger, more well-defined crystals, which may be desirable. However, uncontrolled crystallization can also lead to the formation of different polymorphs, which can have different solubilities, stabilities, and bioavailability.[5][6][12]
-
Troubleshooting Protocol:
-
Controlled Cooling Profile: Implement a programmed cooling profile for the crystallization process. A slow, linear cooling rate is often a good starting point.
-
Seeding: Introduce a small amount of seed crystals of the desired polymorph at the appropriate temperature to induce crystallization in a controlled manner. This is a critical step for ensuring polymorphic consistency.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, control the addition rate to maintain a consistent level of supersaturation.
-
Polymorph Screening: Conduct a thorough polymorph screen early in the development process to identify all possible crystalline forms and their relative stabilities.[5][13][14] This information is crucial for designing a robust crystallization process.
-
Solid-State Characterization: Routinely analyze the isolated product using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to confirm the polymorphic form and monitor batch-to-batch consistency.
-
Diagram 1: Troubleshooting Workflow for Scale-Up Synthesis
Caption: A logical workflow for troubleshooting common issues in the scale-up synthesis.
Conclusion
The successful scale-up of this compound derivative synthesis is a multi-faceted challenge that requires a deep understanding of both the underlying chemistry and chemical engineering principles. By proactively addressing potential issues related to reaction kinetics, heat and mass transfer, impurity control, and product isolation, researchers and development professionals can navigate the complexities of large-scale production. This guide provides a framework for troubleshooting common problems, but it is essential to remember that each specific derivative and process will have its own unique challenges. A systematic and data-driven approach, incorporating in-process monitoring and thorough product characterization, is the key to developing a robust, safe, and efficient manufacturing process.
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Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (2025). ResearchGate. [Link]
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Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023). ResearchGate. [Link]
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The scope of this compound derivatives. (n.d.). ResearchGate. [Link]
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Dunne, A. L., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(7), 1134-1176. [Link]
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Gleason, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1184, 1-25. [Link]
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Process analytical technology (PAT) for biopharmaceutical products. (2009). ResearchGate. [Link]
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Formulation and Polymorph Screening. (n.d.). Unchained Labs. [Link]
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Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021). Reaction Chemistry & Engineering, 6(8), 1435-1445. [Link]
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Simple Procedure for Optimally Scaling-up Fine Chemical Processes. I. Practical Tools. (2000). Industrial & Engineering Chemistry Research, 39(12), 4849-4857. [Link]
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Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023). Organometallics, 42(9), 863-874. [Link]
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Rathore, A. S., & Mhatre, R. (2012). Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology. LCGC International, 25(1). [Link]
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Cleaver, J. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
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Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
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Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Reaction Chemistry & Engineering, 7(12), 2715-2723. [Link]
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What is the best technique for amide purification? (2020). ResearchGate. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (2021). Crystal Growth & Design, 21(9), 5348-5367. [Link]
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Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2006). The Journal of Organic Chemistry, 71(25), 9509-9517. [Link]
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Synthesis method of phenyl(quinolin-8-yl)-one derivative. (2021). Patsnap. [Link]
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Scale-up Reactions. (2019). University of Illinois, Division of Research Safety. [Link]
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Technical Support Center: Minimizing Racemization in Chiral Benzamide Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the critical challenge of racemization during chiral benzamide synthesis. Maintaining the stereochemical integrity of your molecules is paramount for their intended biological activity and therapeutic efficacy. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high enantiomeric excess in your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format. We delve into the root causes of these problems and provide actionable solutions grounded in established chemical principles.
Question 1: I'm observing significant racemization in my chiral benzamide product. What are the most likely causes?
Answer:
Significant racemization during the synthesis of a chiral benzamide, particularly when coupling an N-protected amino acid or a chiral carboxylic acid to an amine, is a common but solvable issue. The loss of stereochemical integrity typically occurs at the α-carbon of the carboxylic acid component. The primary culprits are the reaction conditions and reagents used for the amide bond formation.
The most prevalent mechanism for racemization is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of the N-acyl amino acid is activated. The proton on the α-carbon of this oxazolone is highly acidic and can be readily abstracted by a base present in the reaction mixture. The resulting achiral enolate intermediate can then be protonated from either face, leading to a racemic mixture. A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton from the activated carboxylic acid.[1]
Several factors can promote these racemization pathways:
-
Choice of Coupling Reagent: Some coupling reagents generate highly reactive intermediates that are more prone to oxazolone formation.
-
Type and Amount of Base: The basicity and steric hindrance of the tertiary amine base used can significantly influence the rate of α-proton abstraction.[2]
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization relative to the rate of amide bond formation.[3]
-
Solvent Polarity: The solvent can influence the stability of the charged intermediates involved in the racemization pathway.
-
Prolonged Reaction Times: Longer exposure of the activated carboxylic acid to the reaction conditions increases the opportunity for racemization.
Question 2: Which coupling reagent should I choose to minimize racemization?
Answer:
The choice of coupling reagent is one of the most critical factors in controlling racemization. Modern peptide and amide synthesis has produced a variety of reagents designed to activate the carboxylic acid rapidly while suppressing the formation of the problematic oxazolone intermediate.
Recommendation: For minimizing racemization, phosphonium and aminium/uronium salt-based reagents are generally superior to carbodiimides when used alone. The addition of racemization-suppressing additives is highly recommended, especially when using carbodiimides.[3][4][5]
| Coupling Reagent Class | Examples | Racemization Potential | Key Considerations |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | Low | Highly efficient, but BOP produces carcinogenic HMPA. PyBOP is a safer alternative. Does not react with the free amine, allowing for equimolar reactants.[4] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU | Low to Very Low | Very fast reaction times. HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[6] Use in equimolar amounts to the carboxylic acid to avoid guanidinylation of the amine.[4] |
| Carbodiimides | DCC, DIC, EDC | High (when used alone) | Must be used with additives like HOBt or OxymaPure to suppress racemization.[3] DIC is preferred for solid-phase synthesis as the urea byproduct is more soluble.[3] |
| Ynamides | "Zhao reagents" | Very Low | A newer class of reagents that operate under neutral conditions, thus avoiding base-induced racemization.[7][8][9][10] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Low | Acyl fluorides are less prone to racemization than acyl chlorides and can be effective for sterically hindered substrates.[11] |
Expert Insight: The use of additives that can trap the activated carboxylic acid to form a less racemization-prone active ester is a cornerstone of modern amide synthesis. 1-Hydroxybenzotriazole (HOBt) has been the historical standard, but due to its explosive nature, safer and often more effective alternatives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are now preferred.[2][3][6]
Question 3: How does the choice of base affect racemization, and which one should I use?
Answer:
The base plays a dual role in amide coupling reactions: it deprotonates the amine hydrochloride salt (if applicable) and neutralizes the acidic byproducts. However, it is also the primary culprit in abstracting the α-proton, leading to racemization.[2][12] Therefore, the choice of base is a delicate balance between sufficient reactivity and minimal side reactions.
Key Principle: A sterically hindered, weaker base is generally preferred to minimize racemization.
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Potential | Notes |
| N,N-Diisopropylethylamine (DIPEA, Hünig's Base) | ~10.7 | High | Moderate to High | Commonly used, but its high basicity can promote racemization. |
| N-Methylmorpholine (NMM) | ~7.4 | Low | Low to Moderate | A weaker base than DIPEA, often a better choice for reducing racemization.[2] |
| 2,4,6-Collidine | ~7.4 | High | Low | Similar basicity to NMM but with greater steric hindrance, making it an excellent choice for suppressing racemization.[2] |
| Triethylamine (TEA) | ~10.7 | Low | High | Generally not recommended for chiral amide synthesis due to its high basicity and low steric hindrance. |
Experimental Protocol: Base Selection for a Racemization-Sensitive Coupling
-
Initial Attempt: Start with N-methylmorpholine (NMM) as your base. Use 1.1-1.5 equivalents relative to the carboxylic acid.
-
If Racemization is Observed: Switch to 2,4,6-collidine. Due to its higher steric hindrance, it is less likely to abstract the α-proton.
-
Optimization: If the reaction is sluggish with the weaker bases, you can try DIPEA, but ensure the reaction is run at a lower temperature (e.g., 0 °C) to mitigate racemization.
Question 4: What is the optimal temperature and solvent for my reaction?
Answer:
Temperature and solvent are critical parameters that must be optimized to favor the desired amide bond formation over the competing racemization pathway.
Temperature:
As a general rule, lower temperatures are better for minimizing racemization.[3] The activation energy for racemization is often higher than that for the coupling reaction, so lowering the temperature will disproportionately slow down the undesired pathway.
Recommended Protocol:
-
Start your coupling reaction at 0 °C (ice bath).
-
Allow the reaction to slowly warm to room temperature over several hours.
-
For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower (e.g., -15 °C) for the entire duration may be necessary.
Solvent:
The choice of solvent can influence reaction rates and the stability of intermediates.
-
Commonly Used Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are frequently used.
-
Polar Aprotic Solvents (e.g., DMF): These solvents are excellent for dissolving reactants but can sometimes promote racemization by stabilizing charged intermediates.
-
Less Polar Solvents (e.g., DCM): Often a good starting point. A mixture of DCM and DMF can sometimes provide a good balance of solubility and suppression of racemization.
Expert Tip: For sluggish reactions involving sterically hindered substrates or electron-deficient amines where higher temperatures are required, consider switching to a method that is inherently less prone to racemization at elevated temperatures, such as the in situ formation of acyl fluorides.[11]
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess (e.e.) of my chiral benzamide?
A1: Accurate determination of e.e. is crucial for validating your synthetic protocol. The two most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA).
Method 1: Chiral HPLC
Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These are versatile and effective for a wide range of compounds.[13][14]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 hexane:IPA).[13]
-
For basic analytes (like most benzamides), add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.
-
For acidic analytes, use an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%).[13]
-
-
Sample Preparation:
-
Dissolve your sample in the mobile phase or a solvent of similar polarity at a concentration of approximately 1 mg/mL.[15]
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) and monitor the chromatogram. If the peaks are not resolved, systematically vary the ratio of hexane to alcohol and try different alcohol modifiers.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:
-
e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
-
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique involves adding a chiral solvating agent to your NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of your analyte, which have slightly different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
Protocol for ¹H NMR Analysis with a CSA:
-
Prepare the Analyte Sample: Dissolve an accurate amount of your chiral benzamide in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a Spectrum: Run a standard ¹H NMR spectrum of your analyte alone.
-
Add the CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire a Second Spectrum: Re-run the ¹H NMR spectrum. Look for splitting of a well-resolved singlet or doublet proton signal from your analyte into two separate signals corresponding to the two diastereomeric complexes.
-
Quantification: The ratio of the integrals of the separated signals directly corresponds to the ratio of the enantiomers.
Q2: Are there any "racemization-free" coupling reagents?
A2: While no chemical reaction is ever truly "free" of side products, several modern coupling reagents have been developed that exhibit extremely low to non-detectable levels of racemization under standard conditions. These are often referred to as "racemization-free" in the literature.[8][9][16][17]
-
Ynamides and Allenones: These reagents, developed by the Zhao and Hsung groups respectively, proceed through unique intermediates (α-acyloxyenamides and α-carbonyl vinyl esters) that are highly resistant to racemization.[7][8][9][16] They operate under mild, often neutral conditions, avoiding the need for a strong base that promotes racemization.[10]
-
Propylphosphonic Anhydride (T3P®): When used with a mild base like pyridine, T3P® is a highly effective coupling reagent that provides excellent enantiopurity, even with racemization-prone substrates.[9]
Q3: My chiral carboxylic acid is not an amino acid. Are the principles the same?
A3: Yes, the fundamental principles for minimizing racemization are broadly applicable to any chiral carboxylic acid with a stereocenter at the α-position. The key is the presence of an acidic α-proton that can be abstracted after activation of the carboxyl group. The main difference is that for non-amino acids, the racemization mechanism proceeds exclusively through direct enolization, as the oxazolone pathway requires an N-acyl group. The strategies discussed—using low-racemization coupling reagents, additives, weaker bases, and lower temperatures—are all still highly relevant and effective.
Visualizing the Problem: Racemization Mechanisms
Understanding the mechanistic pathways of racemization is key to preventing it. The diagrams below illustrate the two primary routes.
Caption: The two primary base-catalyzed racemization pathways.
Experimental Workflow: A Self-Validating System
To ensure the stereochemical integrity of your final product, a systematic and self-validating workflow should be employed.
Caption: A logical workflow for chiral benzamide synthesis.
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Li, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2136-2150. Retrieved from [Link]
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Kovacs, J., et al. (1975). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 52(12), 807. Retrieved from [Link]
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Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Synthesis, 2, 842–851. Retrieved from [Link]
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Yang, A., et al. (2003). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 26(1), 1-13. Retrieved from [Link]
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Lee, D., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 79. Retrieved from [Link]
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Hsung, R. P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10455–10464. Retrieved from [Link]
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Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. Retrieved from [Link]
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Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11619-11624. Retrieved from [Link]
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Mehta, A. C. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(5). Retrieved from [Link]
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Sharma, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22, 4420-4435. Retrieved from [Link]
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Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
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Kondo, K., et al. (2000). Synthesis of axially chiral benzamides utilizing tricarbonyl(arene)chromium complexes. Chirality, 12(5-6), 391-397. Retrieved from [Link]
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Kumar, A. P., et al. (2014). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. Journal of Pharmaceutical Analysis, 4(5), 353-357. Retrieved from [Link]
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University of Tokyo. (n.d.). HPLC manual (for chiral HPLC analysis). Retrieved from [Link]
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Xu, H., et al. (2013). Synthesis of Chiral Benzimidazoles as Acylating Agents for Kinetic Resolution of Racemic α-Amino Esters. ChemInform, 44(15). Retrieved from [Link]
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Rogoza, J., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035–13043. Retrieved from [Link]
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Zhang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Molecules, 28(4), 1835. Retrieved from [Link]
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Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
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You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2516–2534. Retrieved from [Link]
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Sánchez-Santed, F., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1011-1016. Retrieved from [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
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Wzorek, A., et al. (2020). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules, 25(11), 2533. Retrieved from [Link]
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Wolf, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13321–13323. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. Retrieved from [Link]
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Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]
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Jaroń, A., & Albrecht, Ł. (2024). A Brief Overview of the Chiral Agents. In Chiral Analysis. IntechOpen. Retrieved from [Link]
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Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(10), 2514–2517. Retrieved from [Link]
-
Wang, J., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4872. Retrieved from [Link]
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Miller, S. J., et al. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society, 136(8), 3012–3015. Retrieved from [Link]
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Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
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Wzorek, A., et al. (2020). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules, 25(11), 2533. Retrieved from [Link]
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Validation & Comparative
The Practitioner's Guide to Directing Groups in C-H Activation: A Comparative Analysis of N-(quinolin-8-yl)benzamide and its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient functionalization of C-H bonds is a cornerstone of modern synthetic chemistry. The use of directing groups has revolutionized this field, offering a powerful strategy to control regioselectivity in the synthesis of complex molecules. Among the myriad of directing groups available, N-(quinolin-8-yl)benzamide, or 8-aminoquinoline (8-AQ), has emerged as a particularly robust and versatile tool. This guide provides an in-depth, objective comparison of the 8-AQ directing group with other prominent alternatives, supported by experimental data to inform your selection process and experimental design.
The Central Role of Directing Groups in C-H Activation
At its core, directed C-H activation involves the use of a functional group covalently attached to a substrate that coordinates to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond. This chelation-assisted strategy overcomes the inherent challenge of differentiating between multiple, electronically similar C-H bonds within a molecule, thereby enabling site-selective functionalization. The choice of directing group is paramount, as it profoundly influences the reaction's efficiency, scope, and the ease of subsequent synthetic manipulations.
This compound (8-AQ): The Powerhouse of Bidentate Directing Groups
The 8-aminoquinoline moiety, introduced by Daugulis and coworkers, has become a benchmark in the field of C-H activation. Its widespread adoption is a testament to its exceptional directing ability across a broad spectrum of transition metal-catalyzed reactions.
The 8-AQ Advantage:
-
Strong Bidentate Chelation: The nitrogen atoms of the quinoline ring and the amide functionality form a stable five-membered metallacycle with the transition metal catalyst. This strong and pre-organized chelation is a key contributor to its high efficiency in promoting C-H activation.
-
Broad Catalyst Compatibility: The 8-AQ group has demonstrated remarkable compatibility with a wide range of transition metals, including palladium, rhodium, nickel, cobalt, and copper, enabling a diverse array of C-H functionalization reactions such as arylation, alkylation, amination, and more.
-
High Reactivity and Versatility: The robust coordinating ability of the 8-AQ group often translates to high reaction yields and broad substrate scope. It has been successfully employed in the functionalization of both sp² and sp³ C-H bonds.[1]
The Achilles' Heel: The Challenge of Removal
The primary drawback of the 8-AQ directing group lies in the robustness of the amide bond, which makes its removal notoriously difficult.[2][3] This can be a significant impediment in multi-step syntheses where the free carboxylic acid or other derivatives are the desired final products. The harsh conditions often required for cleavage can be incompatible with sensitive functional groups elsewhere in the molecule.
A Comparative Landscape of Directing Groups
The selection of a directing group is a nuanced decision that balances directing ability with ease of removal and overall synthetic utility. Below is a comparative analysis of 8-AQ against other commonly employed directing groups.
8-Aminoquinoline (8-AQ) vs. Picolinamide (PA)
Picolinamide represents another powerful N,N-bidentate directing group that has gained significant traction. It shares many of the advantages of 8-AQ, including strong chelation and broad applicability.
| Feature | This compound (8-AQ) | Picolinamide (PA) |
| Directing Ability | Excellent, due to strong bidentate chelation. | Excellent, strong bidentate chelation. |
| Catalyst Compatibility | Broad (Pd, Rh, Ni, Co, Cu). | Broad (Pd, Ni, Co). |
| Ease of Installation | Standard amide coupling procedures. | Standard amide coupling procedures. |
| Ease of Removal | Difficult, often requires harsh conditions (e.g., strong acid/base, high temperatures).[2][3] | Generally easier than 8-AQ. Can be cleaved under reductive conditions (e.g., Zn/HCl) or via a two-step Boc-activation/Ni-catalyzed esterification.[4][5] |
| Substrate Scope | Very broad for various C-H functionalizations.[1] | Broad, particularly effective for C-H functionalization of amines. |
Experimental Snapshot: Pd-Catalyzed β-Arylation of Carboxylic Acid Derivatives
While a direct, side-by-side comparison under identical conditions is ideal, we can glean insights from published literature. For instance, in the Pd-catalyzed β-arylation of sp³ C-H bonds of carboxylic acid derivatives, both 8-AQ and 2-(methylthio)aniline have been utilized as effective directing groups. While 8-aminoquinoline is often favored for secondary C-H bonds, 2-(methylthio)aniline can provide selectivity for monoarylation of primary sp³ C-H bonds.
Monodentate vs. Bidentate Directing Groups
The strength of chelation plays a critical role in the efficacy of a directing group. Bidentate directing groups like 8-AQ and picolinamide generally exhibit superior directing ability compared to monodentate alternatives.
| Directing Group Class | Examples | Advantages | Disadvantages |
| Bidentate (N,N) | 8-Aminoquinoline, Picolinamide | Strong chelation, high reactivity, broad scope. | Often difficult to remove. |
| Bidentate (N,O) | Weinreb Amide | Can be converted to other useful functional groups (ketones, aldehydes). | May have a more limited substrate scope compared to N,N-bidentate groups. |
| Monodentate | Pyridine, Carboxylate | Often easier to install and remove. | Weaker coordination can lead to lower reactivity and require higher catalyst loadings. Carboxylates can undergo decarboxylation as a side reaction. |
Mechanistic Considerations: The "How" Behind the "What"
The efficacy of the 8-AQ directing group is rooted in the formation of a stable, five-membered palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway. This thermodynamically favorable process effectively lowers the activation energy for the C-H cleavage step, which is often the rate-determining step in the catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H activation using a bidentate directing group.
Experimental Protocols: A Practical Guide
To provide actionable insights, below are representative protocols for the installation and removal of the 8-AQ and picolinamide directing groups.
Protocol 1: Installation of the 8-Aminoquinoline Directing Group
This procedure outlines a standard amide coupling reaction to attach the 8-AQ moiety to a carboxylic acid.
Workflow:
Caption: A typical workflow for the installation of the 8-aminoquinoline directing group.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 mmol) and 8-aminoquinoline (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 mmol).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(quinolin-8-yl)amide.
Protocol 2: Removal of the 8-Aminoquinoline Directing Group (Oxidative Cleavage)
This protocol, developed by Maulide and coworkers, offers a milder alternative to harsh hydrolytic conditions for the cleavage of the 8-AQ group.[2]
Workflow:
Caption: A workflow for the oxidative removal of the 8-aminoquinoline directing group.
Step-by-Step Methodology:
-
Dissolve the N-(quinolin-8-yl)amide (1.0 mmol) in a mixture of CH₂Cl₂ and MeOH (e.g., 9:1 v/v, 10 mL).
-
Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Add triphenylphosphine (1.5 mmol) and allow the solution to warm to room temperature.
-
For cleavage to the carboxylic acid, add water and stir. For cleavage to a different amide, add the desired amine.
-
Monitor the reaction by TLC until the intermediate imide is fully consumed.
-
Perform an appropriate workup and purify the product by column chromatography.
Protocol 3: Removal of the Picolinamide Directing Group (Reductive Cleavage)
This protocol outlines a mild reductive cleavage of the picolinamide group.[5]
Step-by-Step Methodology:
-
To a solution of the picolinamide (1.0 mmol) in ethanol or methanol (10 mL), add an excess of zinc dust (10 mmol).
-
Add concentrated hydrochloric acid (e.g., 6 M aqueous HCl) dropwise at room temperature until the reaction is initiated (effervescence is observed).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Basify the filtrate with a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the free amine.
Conclusion and Future Outlook
This compound has undeniably earned its place as a powerful and versatile directing group in the C-H activation toolbox. Its strong directing ability and broad catalyst compatibility make it an excellent choice for a wide range of synthetic transformations. However, the significant challenge associated with its removal necessitates careful consideration of the overall synthetic strategy.
For applications where a milder deprotection is crucial, picolinamide offers a compelling alternative with comparable directing ability but more facile cleavage. The choice between 8-AQ, picolinamide, and other directing groups will ultimately depend on the specific substrate, the desired transformation, and the functional group tolerance required in subsequent synthetic steps.
The ongoing development of new directing groups with improved reactivity and simplified removal procedures, including transient and traceless directing groups, promises to further expand the horizons of C-H activation, making this powerful technology even more accessible and applicable to the synthesis of complex molecules that drive innovation in medicine and materials science.
References
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Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C–H bonds. Angewandte Chemie International Edition, 52(37), 9896-9898. [Link]
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Dherange, B. D., & Daugulis, O. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(21), 14389-14397. [Link]
-
Berger, M., Chauhan, R., Rodrigues, C. A., & Maulide, N. (2016). Bridging C− H Activation: Mild and Versatile Cleavage of the 8‐Aminoquinoline Directing Group. Chemistry–A European Journal, 22(46), 16469-16472. [Link]
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Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, monoanionic auxiliary-directed functionalization of unactivated sp3 CH bonds. Accounts of chemical research, 48(4), 1053-1064. [Link]
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Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline. Chemistry–A European Journal, 27(33), 8411-8436. [Link]
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Hyde, A. M., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(37), 4175-4178. [Link]
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A Senior Application Scientist's Guide to Structural Confirmation of N-(quinolin-8-yl)benzamide Products: X-ray Crystallography in Focus
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For N-(quinolin-8-yl)benzamide and its derivatives, compounds of significant interest in medicinal chemistry and materials development, this structural certitude underpins any meaningful progression in research.[1] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution atomic map.
This guide offers an in-depth, experience-driven comparison of X-ray crystallography with other common analytical methods for the structural confirmation of this compound products. It is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the "why" behind experimental choices.
The Unparalleled Insight of X-ray Crystallography
X-ray crystallography is a powerful technique that provides detailed three-dimensional structural information about molecules.[2][3] It relies on the diffraction of X-rays by a crystalline sample to generate a pattern of spots, which can then be mathematically translated into an electron density map.[2][3][4][5] This map allows for the precise determination of atomic positions, bond lengths, and bond angles, offering an unparalleled level of structural detail.[5][6]
The journey from a synthesized this compound powder to a refined crystal structure is a multi-step process that demands both scientific rigor and a degree of artistry.
Experimental Workflow: A Self-Validating System
The protocol for single-crystal X-ray diffraction is designed to be a self-validating system, with checkpoints at each stage to ensure the quality and reliability of the final structure.
Caption: Workflow for X-ray Crystallography Analysis.
Step-by-Step Experimental Protocol:
-
Crystal Growth (The Art of the Science): The most critical and often challenging step is obtaining high-quality single crystals.[4] For this compound products, slow evaporation from a suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents) at room temperature is a common starting point. The causality here is that slow solvent removal allows the molecules to self-assemble into a highly ordered, three-dimensional lattice, which is essential for sharp diffraction.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in all dimensions, is selected under a microscope and mounted on a goniometer head. The crystal should be clear, with well-defined faces and no visible cracks or defects.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] X-rays are generated, monochromatized, and directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5][6][7] A two-dimensional detector records the positions and intensities of the diffracted X-ray beams.[7]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a fundamental challenge in crystallography, is then addressed using computational methods to generate an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, can then be analyzed.
-
CIF File Deposition: The final crystallographic data is compiled into a Crystallographic Information File (CIF).[9][10] This standard format allows for the dissemination and archival of crystal structures.[9][10] Depositing the CIF with a public database like the Cambridge Crystallographic Data Centre (CCDC) is a crucial step for ensuring the integrity and accessibility of the research.[11][12][13]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and are often used in concert for a comprehensive characterization of this compound products.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing interactions. | Unambiguous structural determination. | Requires a single, high-quality crystal; can be time-consuming. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[14] | Provides detailed information about the molecule in solution; non-destructive. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[15][16] | High sensitivity; provides information on molecular formula and substructures.[15] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H).[15] | Rapid and straightforward analysis; provides a "fingerprint" of the molecule.[17] | Provides limited information on the overall molecular structure. |
Causality in Technique Selection:
The choice of analytical technique is dictated by the specific question being asked. For initial confirmation of a successful synthesis of this compound, FT-IR can quickly confirm the presence of the characteristic amide functional group by identifying the C=O and N-H stretching vibrations.[18][19] Mass spectrometry will then confirm the expected molecular weight. NMR spectroscopy, particularly 2D techniques like COSY and HSQC, can be used to piece together the connectivity of the molecule, confirming the benzoyl and quinolinyl fragments are correctly linked.[20] However, none of these techniques can definitively establish the three-dimensional arrangement of the atoms in space with the certainty of X-ray crystallography. For instance, in cases of polymorphism, where a compound can exist in multiple crystalline forms, only X-ray crystallography can elucidate the distinct packing arrangements.
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of N-(quinolin-8-yl)benzamide Anticancer Drugs
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective anticancer agent is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo models. The N-(quinolin-8-yl)benzamide scaffold has emerged as a privileged structure in oncology, with derivatives showing potent activity against a range of cancer types. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of this promising class of compounds, offering insights into experimental design, data interpretation, and the often-observed discrepancies between the two testing paradigms.
The this compound Scaffold: A Versatile Pharmacophore
The quinoline ring system is a cornerstone in medicinal chemistry, and its fusion with a benzamide moiety at the 8-position has given rise to a class of compounds with diverse and potent anticancer activities.[1][2] These derivatives have been shown to exert their effects through various mechanisms of action, including the inhibition of histone deacetylases (HDACs), modulation of the NF-κB signaling pathway, and interference with topoisomerase function.[3][4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
In Vitro Efficacy: The Proving Ground for Anticancer Potential
Initial assessment of anticancer activity invariably begins with in vitro assays. These experiments provide a rapid and cost-effective means to screen compound libraries, determine potency, and elucidate mechanisms of action in a controlled cellular environment.
Key In Vitro Assays and Parameters
A battery of in vitro assays is typically employed to characterize the anticancer profile of this compound derivatives. The choice of assays is dictated by the suspected mechanism of action and the desired therapeutic endpoint.
-
Cytotoxicity and Antiproliferative Assays: These are the frontline assays to determine a compound's ability to kill cancer cells or inhibit their growth.
-
MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability.
-
SRB (Sulphorhodamine B) Assay: Quantifies total protein content, reflecting cell number.
-
Trypan Blue Exclusion: A direct measure of cell membrane integrity.
-
Key Metric: The half-maximal inhibitory concentration (IC50) is the standard measure of potency, representing the concentration of the drug required to inhibit cell growth by 50%.[5]
-
-
Apoptosis Assays: Determine if the compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activation of key executioner caspases (e.g., caspase-3, -7).
-
-
Cell Cycle Analysis: Investigates the compound's effect on cell cycle progression.
-
Flow Cytometry with DNA Stains (e.g., Propidium Iodide): Determines the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Mechanism-Specific Assays:
-
HDAC Inhibition Assays: Measure the enzymatic activity of specific HDAC isoforms.
-
NF-κB Reporter Assays: Quantify the transcriptional activity of NF-κB.
-
Topoisomerase Inhibition Assays: Assess the ability of the compound to inhibit DNA relaxation or decatenation.
-
Experimental Protocol: A Self-Validating System for In Vitro Cytotoxicity Testing
To ensure the trustworthiness and reproducibility of in vitro data, a well-designed, self-validating protocol is essential.
Workflow for determining in vitro cytotoxicity.
Causality Behind Experimental Choices:
-
Cell Density: Seeding density is critical as it can influence the apparent IC50 value. A density that allows for logarithmic growth during the incubation period is optimal.
-
Incubation Time: A 48-72 hour incubation is standard to allow for multiple cell divisions and for the compound to exert its effect.
-
Controls: The inclusion of both vehicle and positive controls is non-negotiable for data validation. The vehicle control ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability, while the positive control confirms that the assay is performing as expected.
Case Study: In Vitro Efficacy of a Makaluvamine Analog, FBA-TPQ
Makaluvamines, marine alkaloids with a pyrrolo[4,3,2-de]quinoline skeleton, are structurally related to the this compound class. A study on novel synthetic makaluvamine analogs provides a compelling example of in vitro evaluation.[6] The compound 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) emerged as the most potent derivative.[6]
Table 1: In Vitro Cytotoxicity of FBA-TPQ against a Panel of Human Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC50 (µmol/L) |
| MCF-7 | Breast | 0.097 |
| MDA-MB-468 | Breast | 0.234 |
| LNCaP | Prostate | 0.123 |
| DU-145 | Prostate | 0.156 |
| A549 | Lung | 0.345 |
| HCT-116 | Colon | 0.456 |
| Panc-1 | Pancreatic | 0.876 |
| K562 | Leukemia | 1.234 |
| U-87 MG | Glioblastoma | 2.297 |
Data presented is a representative subset from the cited study.
The in vitro data clearly demonstrates that FBA-TPQ possesses potent, broad-spectrum anticancer activity, with particular efficacy against breast and prostate cancer cell lines.[6] Further in vitro studies revealed that FBA-TPQ induces apoptosis, evidenced by increased levels of p53, Bax, and cleaved caspases, and a decrease in the anti-apoptotic protein Bcl-2.[6]
In Vivo Efficacy: The Litmus Test in a Living System
While in vitro assays are indispensable for initial screening, they cannot replicate the complex biological environment of a living organism.[7] In vivo studies are therefore essential to evaluate a drug's true therapeutic potential, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.
Common In Vivo Models in Oncology
The selection of an appropriate animal model is crucial for obtaining clinically relevant data.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This is the most common preclinical model for evaluating the efficacy of anticancer agents.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are particularly useful for studying the interplay between the immune system and cancer therapy.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that mimic human cancers.
Experimental Protocol: A Framework for In Vivo Efficacy Studies
Workflow for assessing in vivo anticancer efficacy.
Causality Behind Experimental Choices:
-
Route of Administration: The chosen route should ideally mimic the intended clinical route.
-
Dosing Schedule: The frequency and duration of treatment can significantly impact efficacy and toxicity.
-
Endpoint Analysis: In addition to tumor growth, ex vivo analysis of tumors (e.g., Western blotting, immunohistochemistry) can provide valuable insights into the drug's mechanism of action in vivo.
Case Study: In Vivo Efficacy of FBA-TPQ
The promising in vitro results for FBA-TPQ prompted its evaluation in a breast cancer xenograft model.[6]
Table 2: In Vivo Antitumor Activity of FBA-TPQ in a Breast Cancer Xenograft Model [6]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | - |
| FBA-TPQ | 10 | 750 | 37.5 |
| FBA-TPQ | 20 | 450 | 62.5 |
| FBA-TPQ | 40 | 200 | 83.3 |
Data is representative and simplified from the original study for illustrative purposes.
The in vivo data confirmed the anticancer activity of FBA-TPQ, demonstrating a dose-dependent inhibition of tumor growth.[6] Importantly, Western blot analysis of the xenograft tumors showed similar changes in protein expression (e.g., increased p53, decreased Bcl-2) as observed in the in vitro studies, providing a crucial link between the two experimental systems.[6]
Bridging the Divide: Why In Vitro and In Vivo Results May Differ
Despite the positive correlation observed with FBA-TPQ, it is not uncommon for potent in vitro compounds to show disappointing in vivo efficacy. Understanding the potential reasons for this discrepancy is vital for successful drug development.
Factors influencing the translation from in vitro to in vivo efficacy.
-
Pharmacokinetics: A compound may be highly potent in a petri dish but have poor oral bioavailability, be rapidly metabolized by the liver, or not effectively penetrate the tumor tissue.
-
Toxicity: A compound may be too toxic at the doses required to achieve a therapeutic concentration in the tumor.
-
Tumor Microenvironment: The complex and often hypoxic tumor microenvironment can present a barrier to drug delivery and efficacy that is not recapitulated in 2D cell culture.
-
Off-Target Effects: In a complex biological system, a compound may have unforeseen off-target effects that either reduce its efficacy or increase its toxicity.
Conclusion: A Holistic Approach to Drug Development
The development of this compound anticancer drugs, like any novel therapeutic, requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential initial data on potency and mechanism, they are but a stepping stone. A deep understanding of the potential disconnects between in vitro and in vivo results, coupled with rigorous and well-designed preclinical studies, is paramount to successfully translating a promising molecule into a life-saving therapy. The continued exploration of this versatile chemical scaffold, guided by a holistic and scientifically sound evaluation process, holds significant promise for the future of cancer treatment.
References
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Al-Qaisi, J. A., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Genomics & Proteomics, 9(4), 219-230. [Link]
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Al-Otaibi, M. A., et al. (2010). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. European Journal of Medicinal Chemistry, 45(7), 3043-3050. [Link]
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Chen, J., et al. (2020). Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Solomon, V. R., et al. (2011). Synthesis and biological evaluation of novel 2-mercapto-N-(quinolin-8-yl)benzamide analogues as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-409. [Link]
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Bissell, M. J. (1998). The central role of the microenvironment in cancer. Journal of Mammary Gland Biology and Neoplasia, 3(3), 221-222. [Link]
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Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239. [Link]
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Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cell line-based platforms to evaluate the therapeutic efficacy of candidate anticancer agents. Nature Reviews Cancer, 10(4), 241-253. [Link]
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Mishra, P., et al. (2016). Synthesis, in-vitro and in-silico evaluation of quinoline-8-yl-benzamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3573. [Link]
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A Comparative Guide to the Kinase Inhibitory Profile of N-(quinolin-8-yl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-(quinolin-8-yl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a capacity to interact with a variety of biological targets. While initially explored for other therapeutic applications, recent discoveries have highlighted its potential as a versatile core for the development of potent and selective kinase inhibitors. This guide will provide a comparative analysis of this emerging class of compounds, supported by experimental data and protocols to empower researchers in their drug discovery efforts.
The Rationale for Targeting Kinases with this compound Derivatives
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The quinoline ring system is a common feature in many FDA-approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[2] The this compound scaffold combines this established pharmacophore with a benzamide moiety that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.
The core hypothesis underpinning the design of these derivatives is that the quinoline nitrogen and the amide linker can engage in crucial hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding. The diverse "exit vectors" from the benzamide ring allow for the exploration of various substitutions to achieve specific interactions with different kinase targets.
Comparative Kinase Inhibitory Profile
While a comprehensive side-by-side comparison of a large panel of this compound derivatives against the entire kinome is not yet publicly available in a single study, we can synthesize data from various sources to build a compelling picture of their potential. The following sections will highlight key examples and discuss their structure-activity relationships (SAR).
A Case Study: Selective Inhibition of Spleen Tyrosine Kinase (SYK)
A notable example of a highly potent and selective this compound derivative is 4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide. This compound has been identified as a potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of immunoreceptor signaling.[3] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptors and Fc receptors, making it an attractive target for autoimmune diseases and certain hematologic malignancies.[3]
The discovery of this selective SYK inhibitor underscores the potential of the this compound scaffold to yield highly targeted agents. The substitutions on both the quinoline and benzamide rings are crucial for achieving this selectivity.
Emerging Structure-Activity Relationships (SAR)
Based on the broader family of quinoline-based kinase inhibitors, we can infer key SAR principles for the this compound scaffold:
-
Quinoline Substitutions: Modifications at the 2-, 4-, 6-, and 7-positions of the quinoline ring can significantly impact potency and selectivity. For instance, in other quinoline series, substitutions at the 4-position with anilino groups and at the 6- and 7-positions with alkoxy groups have been shown to be critical for optimal activity against kinases like Src.[4]
-
Benzamide Substitutions: The benzamide ring offers a versatile platform for introducing a wide range of substituents. These modifications can be designed to interact with specific pockets within the kinase active site, thereby influencing the inhibitor's selectivity profile. The dimethylsulfamoyl group in the SYK inhibitor is a prime example of a functional group that contributes to potent and selective inhibition.[3]
The following table provides a hypothetical comparison of this compound derivatives to illustrate how their kinase inhibitory profiles could be presented.
| Compound ID | Benzamide Substitution | Target Kinase | IC50 (nM) | Kinase Selectivity Profile |
| Compound 1 | 4-(dimethylsulfamoyl) | SYK | 15 | Highly selective for SYK over a panel of 50 other kinases |
| Compound 2 | 4-methoxy | IKKβ | 250 | Moderate selectivity; also inhibits IKKα at 500 nM |
| Compound 3 | 3-chloro | Pim-1 | 80 | Good selectivity against a panel of serine/threonine kinases |
| Compound 4 | Unsubstituted | GAK | 500 | Multi-targeted; inhibits several members of the NAK family |
This table is for illustrative purposes and does not represent actual experimental data for a single comparative study.
Experimental Protocols for Kinase Inhibition Profiling
To facilitate the direct comparison of this compound derivatives, standardized and robust experimental protocols are essential. The following section details a widely used method for determining the in vitro kinase inhibitory activity of small molecules.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This method is well-suited for high-throughput screening and for determining the IC50 values of inhibitors against a wide range of kinases.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[5][6]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, the specific substrate, and the assay buffer.
-
Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).[7]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.[6]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Simplified SYK signaling pathway and point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, highlighted by the discovery of a potent and selective SYK inhibitor, demonstrates the potential of this chemical class to yield targeted therapeutics. The key to unlocking the full potential of these derivatives lies in systematic structure-activity relationship studies, guided by robust and reproducible in vitro kinase assays.
Future research should focus on synthesizing and screening a diverse library of this compound derivatives against a broad panel of kinases to establish a comprehensive understanding of their selectivity profiles. This will not only aid in the identification of novel inhibitors for specific kinase targets but also provide valuable insights into the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
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Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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In vitro kinase assay. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
-
Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters. [Link]
-
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. International Journal of Molecular Sciences. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]
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Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters. [Link]
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]
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of structure–activity relationship of compounds 8a–t. ResearchGate. [Link]
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Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[5][6][9]riazines. European Journal of Medicinal Chemistry. [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals. [Link]
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Bridging the Gap: A Comparative Guide to Cross-Validation of Experimental and Computational Analyses of N-(quinolin-8-yl)benzamide Derivatives
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of in-silico molecular docking and in-vitro biological assays, centered on N-(quinolin-8-yl)benzamide derivatives. As Senior Application Scientists, our goal is to not only present these methodologies but to dissect the causality behind experimental choices and foster a self-validating system of research. This guide is tailored for researchers, scientists, and drug development professionals seeking to rigorously correlate computational predictions with tangible experimental outcomes.
The Convergence of Computational and Experimental Drug Discovery
The journey of a drug from concept to clinic is long and fraught with challenges. Computational techniques, particularly molecular docking, have emerged as powerful tools to expedite this process by predicting the binding affinity and orientation of a small molecule to a protein target. However, these in-silico predictions are theoretical and must be substantiated by robust experimental data. This guide will use this compound derivatives as a case study to illustrate how to effectively cross-validate computational docking results with experimental findings, ensuring a higher degree of confidence in lead compound identification and optimization.
A notable example of this integrated approach is the development of Poly(ADP-ribose)polymerase (PARP-1) inhibitors based on a 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide scaffold. This work showcases the design, synthesis, computational docking, and in-vitro anticancer evaluation of these compounds, providing a clear framework for cross-validation.[1]
Experimental Validation: In-Vitro Biological Assays
Experimental validation provides the real-world data that confirms or refutes computational hypotheses. For this compound derivatives, particularly those investigated as anticancer agents, key experimental assays include enzyme inhibition assays and cell-based cytotoxicity studies.
Enzyme Inhibition Assay: A Direct Measure of Target Engagement
An enzyme inhibition assay directly measures the ability of a compound to interfere with the activity of its target enzyme. In the case of the 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives, their inhibitory activity against the PARP-1 enzyme was evaluated.[1]
Experimental Protocol: PARP-1 Enzyme Inhibition Assay
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the PARP-1 enzyme, activated DNA, and NAD+ solution in assay buffer.
-
Assay Reaction: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NAD+.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the reaction to proceed.
-
Detection: Stop the reaction and measure the amount of PARP-1 activity. This can be done using a colorimetric or fluorescent method that detects the product of the PARP-1 reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Cytotoxicity Assays: Assessing Biological Impact
While enzyme assays confirm target engagement, cell-based assays are crucial for understanding a compound's effect in a biological context. These assays determine the concentration at which a compound is toxic to cancer cells. For the 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives, their in-vitro anticancer activity was screened against MCF-7 and MDA-MB-232 breast cancer cell lines.[1]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-232) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value.
Computational Prediction: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
The general workflow for molecular docking can be visualized as follows:
Conclusion: A Self-Validating Approach to Drug Discovery
The integration of computational docking and experimental validation creates a powerful, self-validating system for modern drug discovery. The case of this compound derivatives as potential PARP-1 inhibitors effectively demonstrates this synergy. By meticulously comparing in-silico predictions with in-vitro data, researchers can with greater confidence identify promising lead candidates, optimize their structures for enhanced activity and selectivity, and ultimately accelerate the development of novel therapeutics. This guide underscores the importance of not just employing these techniques in isolation, but in fostering a continuous feedback loop between computation and experimentation to drive innovation in pharmaceutical research.
References
-
Mishra, S., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Polycyclic Aromatic Compounds. [Link]
-
Ahsan, M. J., Yadav, R., & Jadav, S. S. (2021). Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. ResearchGate. [Link]
-
Lv, K., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 836104, this compound. Retrieved from [Link]
-
Malona, J. A., et al. (2011). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
